Product packaging for Angelic Acid Methyl Ester(Cat. No.:CAS No. 5953-76-4)

Angelic Acid Methyl Ester

Cat. No.: B153205
CAS No.: 5953-76-4
M. Wt: 114.14 g/mol
InChI Key: YYJWBYNQJLBIGS-PLNGDYQASA-N
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Description

Angelic Acid Methyl Ester, the methyl ester of (Z)-2-methyl-2-butenoic acid, serves as a crucial precursor and building block in pharmaceutical and natural product research. Its primary research value lies in its role as the angelic acid moiety in a range of biologically active natural compounds known as angelates . These compounds demonstrate significant therapeutic potential, including anti-inflammatory, anti-spasmodic, and anti-cancer activities . For instance, the ester of the diterpenoid ingenol and angelic acid, known as ingenol mebutate, is an FDA-approved topical treatment for actinic keratosis . Other notable research compounds incorporating this moiety include petasin (and its isomers), which is studied for its anti-spasmodic effects, and gordonosides and thapsigargin, which are investigated for their cytotoxic properties . The supply of these complex angelates from their natural plant sources is often very low-yielding, making chemical synthesis and microbial production attractive alternatives . This compound is therefore a valuable reagent for the semi-synthesis of such molecules and for use in biosynthetic studies. Recent advances in metabolic engineering have successfully demonstrated the biosynthesis of angelyl-CoA, the activated form of angelic acid, in engineered yeast strains, providing a promising platform for the sustainable microbial production of these pharmaceutically important compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B153205 Angelic Acid Methyl Ester CAS No. 5953-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YYJWBYNQJLBIGS-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001302312
Record name Methyl (2Z)-2-methyl-2-butenoate
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5953-76-4, 6622-76-0
Record name Methyl (2Z)-2-methyl-2-butenoate
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Record name Methyl 2-methylisocrotonate
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Record name Methyl tiglate
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Record name Methyl (2Z)-2-methyl-2-butenoate
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Foundational & Exploratory

An In-Depth Technical Guide to the Natural Occurrence and Sources of Angelic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, sources, and isolation of angelic acid methyl ester and its related angelic acid esters. This document details quantitative data from various plant sources, outlines experimental protocols for extraction and analysis, and presents visualizations of the biosynthetic pathway and experimental workflows.

Natural Occurrence and Sources

Angelic acid and its esters, including the methyl ester, are monocarboxylic unsaturated organic compounds predominantly found in plants of the Apiaceae family. These compounds are known for their characteristic pungent, ethereal aroma and are components of various essential oils.

Primary Natural Sources:

  • Angelica archangelica (Garden Angelica): The roots of Angelica archangelica are a significant source of angelic acid, with concentrations of the free acid being approximately 0.3%.[1] While the presence of methyl angelate is expected as a volatile component, quantitative data for the ester is less specific than for the free acid. The plant has a long history of use in traditional medicine and as a flavoring agent.[2][3][4]

  • Anthemis nobilis (Roman Chamomile): The essential oil of Roman chamomile flowers is a rich source of various angelic acid esters.[5] These esters are major contributors to the oil's characteristic aroma and are considered active components.[5][6] Isobutyl angelate, 2-methylbutyl angelate, and isoamyl angelate are often the most abundant angelate esters found in Roman chamomile oil.[7]

  • Peucedanum ostruthium (Masterwort): This plant, also a member of the Apiaceae family, is another known source of angelic acid and its derivatives.[5] It has been traditionally used in European folk medicine.

  • Ferula Species: Various species within the Ferula genus, another member of the Apiaceae family, have been reported to contain angelic acid and its esters as part of their essential oil composition.

  • Other Sources: Angelic acid and its esters have also been identified in other plants such as Levisticum officinale (lovage) and Schoenocaulon officinale (sabadilla).[8]

Quantitative Data

The concentration and composition of angelic acid and its esters can vary significantly based on the plant species, geographical location, harvesting time, and the specific part of the plant used. The following table summarizes available quantitative data for angelic acid and its esters in various natural sources.

Plant SpeciesPlant PartCompoundConcentration / PercentageReference
Angelica archangelicaRootsAngelic Acid~ 0.3%[1]
Anthemis nobilis (Roman Chamomile)FlowersIsobutyl angelate21.6% - 44.84%[5][7][9]
Anthemis nobilis (Roman Chamomile)Flowers2-Methylbutyl angelate14.4% - 18.71%[5][9]
Anthemis nobilis (Roman Chamomile)FlowersMethylallyl angelate9.1% - 11.85%[5][9]
Anthemis nobilis (Roman Chamomile)FlowersIsoamyl angelateup to 27.40%[7]
Anthemis nobilis (Roman Chamomile)FlowersPropyl angelate~1.47%[5]

Experimental Protocols

The isolation and identification of angelic acid and its esters from natural sources typically involve a multi-step process including extraction, separation, and analysis.

Extraction of Angelic Acid from Angelica archangelica Roots

This protocol describes a general procedure for the extraction of angelic acid from the roots of Angelica archangelica.

3.1.1. Sample Preparation:

  • Dry the Angelica archangelica roots to a constant weight.

  • Grind the dried roots into a fine powder to increase the surface area for extraction.

3.1.2. Solvent Extraction:

  • Methanol Extraction: Submerge the powdered root material in methanol. For optimal extraction, heat the mixture at 60°C for 36 hours.[10]

  • Chloroform Extraction: Alternatively, chloroform can be used as the solvent for extracting nonpolar compounds.

  • After extraction, filter the mixture to separate the solvent containing the extract from the solid plant material.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a low temperature to obtain the crude extract.[10]

3.1.3. Acid-Base Extraction for Isolation of Acidic Components:

  • Dissolve the crude extract in an organic solvent such as diethyl ether.

  • Extract the organic solution with a mild aqueous base, such as a 5% sodium bicarbonate solution. This converts the angelic acid into its water-soluble salt.

  • Separate the aqueous layer containing the sodium angelate.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to regenerate the free angelic acid, which can then be extracted back into an organic solvent.

Purification via Esterification and Fractional Distillation

To separate angelic acid from its more stable isomer, tiglic acid, a process of esterification followed by fractional distillation is often employed.

3.2.1. Esterification:

  • React the crude acid extract with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to convert the mixture of angelic and tiglic acids into their corresponding methyl esters.[10]

3.2.2. Fractional Distillation:

  • Perform fractional distillation of the methyl ester mixture under reduced pressure. This lowers the boiling points and minimizes the risk of isomerization of the this compound to the tiglic acid methyl ester.[10]

  • Collect the fraction that distills at the boiling point corresponding to methyl angelate under the applied vacuum.

3.2.3. Hydrolysis:

  • Hydrolyze the purified methyl angelate back to angelic acid using a mild base (e.g., sodium hydroxide solution), followed by acidification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard analytical technique for identifying and quantifying volatile compounds like this compound in essential oils and plant extracts.

3.3.1. Sample Preparation:

  • Dilute the essential oil or a solvent extract of the plant material in a suitable solvent (e.g., hexane or dichloromethane).

3.3.2. GC-MS Conditions (General Example):

  • Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis (e.g., DB-5ms).

  • Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

  • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 240°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries.

Mandatory Visualizations

Biosynthesis of Angelic Acid

Angelic acid biosynthesis is linked to the catabolism of the branched-chain amino acid L-isoleucine. The pathway involves several enzymatic steps to produce angeloyl-CoA, the precursor to angelic acid.

Biosynthesis_of_Angelic_Acid cluster_isoleucine_catabolism L-Isoleucine Catabolism cluster_angelic_acid_formation Angelic Acid Formation L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Branched-chain aminotransferase alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->alpha-Methylbutyryl-CoA Branched-chain alpha-keto acid dehydrogenase Tiglyl-CoA Tiglyl-CoA alpha-Methylbutyryl-CoA->Tiglyl-CoA Acyl-CoA dehydrogenase Angeloyl-CoA Angeloyl-CoA Tiglyl-CoA->Angeloyl-CoA Isomerase Angelic Acid Angelic Acid Angeloyl-CoA->Angelic Acid Thioesterase

Caption: Biosynthesis pathway of Angelic Acid from L-Isoleucine.

Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of angelic acid and its esters from a plant source.

Experimental_Workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis & Identification Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Extraction Acid-Base Extraction Crude_Extract->Acid_Base_Extraction Acid_Fraction Acid Fraction (Angelic & Tiglic Acids) Acid_Base_Extraction->Acid_Fraction Esterification Esterification (to Methyl Esters) Acid_Fraction->Esterification Fractional_Distillation Fractional Distillation (under vacuum) Esterification->Fractional_Distillation Purified_Ester Purified Methyl Angelate Fractional_Distillation->Purified_Ester GC_MS GC-MS Analysis Purified_Ester->GC_MS NMR NMR Spectroscopy Purified_Ester->NMR Identification Structure Elucidation & Quantification GC_MS->Identification NMR->Identification

Caption: Experimental workflow for isolating and identifying this compound.

References

An In-depth Technical Guide to Angelic Acid Methyl Ester (CAS: 5953-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic acid methyl ester, with the CAS number 5953-76-4, is an unsaturated monocarboxylic acid ester.[1] Its chemical name is methyl (2Z)-2-methyl-2-butenoate.[1] This compound is of interest to researchers in various fields, including organic synthesis and drug discovery, due to the prevalence of the angelate moiety in a number of biologically active natural products. Angelic acid esters, in general, are known to be active components in some herbal medicines.[2] This guide provides a comprehensive overview of the technical details of this compound, including its chemical and physical properties, synthesis, spectral data, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][3] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2]
Boiling Point 130 °C at 760 mmHg[3][4]
Flash Point 35 °C[3]
Refractive Index (n_D^20) 1.43[3]
Purity (typical) >95.0% (GC)[1][3]

Synthesis

While specific, detailed protocols for the synthesis of this compound are not abundantly available in the public domain, it can be prepared through common esterification methods. Two primary routes are the Fischer esterification of angelic acid and the transesterification of other angelate esters.

Fischer Esterification of Angelic Acid

This method involves the reaction of angelic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The general workflow for such a reaction is outlined below.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Work-up cluster_purification Purification Angelic_Acid Angelic Acid Reaction_Vessel Reaction Vessel Angelic_Acid->Reaction_Vessel Methanol Methanol (Excess) Methanol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Reflux Reflux Reaction_Vessel->Reflux Quenching Quenching (e.g., with NaHCO₃ solution) Reflux->Quenching Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Quenching->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Distillation Solvent_Removal->Distillation Pure_Product Pure Methyl Angelate Distillation->Pure_Product

Fischer Esterification Workflow

Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve angelic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation to yield pure this compound.

Spectral Data

Detailed spectral data with peak assignments for this compound are essential for its unambiguous identification. While publicly available, fully assigned spectra are scarce, the following provides expected spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the vinyl proton, as well as the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the (Z)-configuration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two olefinic carbons, the two methyl carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Vibration
~1715C=O stretch (ester)
~1650C=C stretch
~1250C-O stretch (ester)
~2950C-H stretch (sp³)
~3020C-H stretch (sp²)
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 114, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure of an unsaturated ester.

Biological Activity

Specific studies detailing the biological activity of this compound are limited in publicly accessible literature. However, the broader class of angelate esters, found in various plants, has been associated with a range of biological activities. For instance, esters of angelic acid are known to be active components in some traditional herbal medicines.[2]

Further research is required to elucidate the specific biological effects, mechanism of action, and potential therapeutic applications of pure this compound. In vitro assays could be employed to investigate its potential cytotoxic, anti-inflammatory, or antimicrobial properties.

Biological_Screening_Workflow cluster_initial Initial Screening cluster_followup Follow-up Studies Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO production in macrophages) Compound->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial Dose_Response Dose-Response Studies Cytotoxicity->Dose_Response Anti_inflammatory->Dose_Response Antimicrobial->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Signaling_Pathway Signaling Pathway Analysis Mechanism->Signaling_Pathway

Proposed Biological Screening Workflow

Safety and Handling

This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a tightly closed container in a cool, dry place.[1][3]

Conclusion

This compound is a valuable compound for synthetic and medicinal chemistry research. While detailed biological data is currently lacking, its structural motif, present in numerous natural products, suggests potential for interesting biological activities. This guide provides a foundational understanding of its properties, synthesis, and spectral characteristics to aid researchers in their investigations. Further studies are warranted to fully explore the pharmacological potential of this molecule.

References

An In-depth Technical Guide to the Spectroscopic Data of Angelic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Angelic Acid Methyl Ester (also known as methyl (2Z)-2-methylbut-2-enoate), a valuable compound in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound, providing a quick and clear reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the connectivity and chemical environment of its atoms.

¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
~6.05q~7.11H=C-H
~3.70s-3H-O-CH₃
~1.95d~1.53H=C-CH₃ (cis to COOCH₃)
~1.85d~7.13H=C(H)-CH₃ (trans to COOCH₃)

Note: Predicted data based on typical values for similar structures. Actual values may vary.

¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~168.0C =O (Ester carbonyl)
~138.5=C -H
~128.0=C (CH₃)
~51.5-O-C H₃
~20.5=C-C H₃ (cis to COOCH₃)
~15.8=C(H)-C H₃ (trans to COOCH₃)

Note: Predicted data based on typical values for similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~2950Medium-StrongC-H stretch (sp³)
~1720StrongC=O stretch (α,β-unsaturated ester)
~1650MediumC=C stretch
~1250StrongC-O stretch (ester)

Note: Predicted data based on typical values for similar structures. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/zRelative Intensity (%)Assignment
114~25[M]⁺ (Molecular Ion)
83~100[M - OCH₃]⁺
55~80[C₄H₇]⁺
41~40[C₃H₅]⁺

Note: Predicted data based on typical fragmentation patterns of similar esters. Actual values may vary.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

  • A sample of high-purity this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required to obtain a good spectrum due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For Fourier Transform Infrared (FTIR) analysis, the sample can be prepared as a thin film.

  • A small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane).

  • The solution is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

Instrumentation and Data Acquisition:

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans are co-added to obtain a high-quality spectrum. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), the this compound sample is dissolved in a suitable volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

  • The solution is injected into the GC system.

Instrumentation and Data Acquisition:

  • Instrument: A GC-MS system equipped with a capillary column suitable for the analysis of esters (e.g., a DB-5 or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

Mandatory Visualizations

General Experimental Workflow for Spectroscopic Analysis

experimental_workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry (GC-MS) Dissolve->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Integration, Library Search) MS->ProcessMS Interpret Structural Elucidation and Data Tabulation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

structure_elucidation Relationship of Spectroscopic Data to Molecular Structure cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure Angelic Acid Methyl Ester Structure H_NMR ¹H NMR (Chemical Shifts, Coupling, Integration) H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR (Chemical Shifts) C_NMR->Structure Carbon Skeleton IR_Data IR Absorption Bands IR_Data->Structure Functional Groups (C=O, C=C, C-O) MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS_Data->Structure Molecular Weight & Fragmentation

Caption: Logical relationship of spectroscopic data to the molecular structure of this compound.

An In-depth Technical Guide to the Stereoisomerism and Chirality of Angelic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of angelic acid methyl ester. It includes a detailed comparison of the physicochemical properties of its stereoisomers, protocols for key experiments, and an examination of relevant signaling pathways, presented with the clarity and rigor required for research and development in the pharmaceutical and chemical industries.

Stereoisomerism of this compound

This compound, systematically named methyl (2Z)-2-methylbut-2-enoate, is an unsaturated ester. Its stereochemistry is defined by the geometry of the carbon-carbon double bond.

Geometric Isomerism: The core of this compound's stereoisomerism lies in E/Z (or cis/trans) isomerism, a form of diastereomerism. This arises from the restricted rotation around the C2=C3 double bond, leading to two distinct spatial arrangements of the substituents.

  • This compound ((Z)-isomer): In this isomer, the higher priority groups on each carbon of the double bond, the methyl group (-CH₃) and the methoxycarbonyl group (-COOCH₃), are on the same side of the double bond. This is also referred to as the cis isomer.

  • Tiglic Acid Methyl Ester ((E)-isomer): This is the geometric isomer of this compound. Here, the higher priority groups are on opposite sides of the double bond. This is also known as the trans isomer.

Chirality: this compound is achiral . It does not possess a stereocenter (a carbon atom attached to four different groups) and does not exhibit optical activity. The molecule has a plane of symmetry that bisects the double bond, making it superimposable on its mirror image.

The relationship between these two isomers is that they are diastereomers – stereoisomers that are not mirror images of each other.[1]

Comparative Physicochemical Properties

The differing spatial arrangements of the functional groups in methyl angelate and methyl tiglate lead to distinct physical and chemical properties. The following tables summarize the available quantitative data for these two isomers.

Table 1: General and Physical Properties

PropertyMethyl Angelate ((Z)-isomer)Methyl Tiglate ((E)-isomer)
IUPAC Name methyl (2Z)-2-methylbut-2-enoatemethyl (2E)-2-methylbut-2-enoate
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molar Mass 114.14 g/mol 114.14 g/mol
Appearance Colorless to light yellow liquidColorless liquid
Boiling Point 130 °C138-139 °C
Density 0.95 g/cm³ (at 20°C)0.9299 g/cm³ (at 20°C)[2]
Refractive Index 1.431.436 (at 20°C)[3]

Table 2: Spectroscopic Data

Spectroscopic DataMethyl Angelate ((Z)-isomer)Methyl Tiglate ((E)-isomer)
¹H NMR (CDCl₃) Data not readily available in a comparative format. Structure is confirmed by NMR by suppliers.δ (ppm): 6.86 (q, 1H), 3.73 (s, 3H), 1.83 (d, 3H), 1.80 (s, 3H)[4]
¹³C NMR Data not readily available in a comparative format.Data available through spectral databases.

Experimental Protocols

Synthesis of Methyl Angelate via Fischer Esterification of Angelic Acid

This protocol describes a standard laboratory procedure for the synthesis of methyl angelate from angelic acid and methanol using an acid catalyst.

Materials:

  • Angelic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve angelic acid in an excess of anhydrous methanol (typically 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of angelic acid) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude methyl angelate.

  • The crude product can be purified by fractional distillation under reduced pressure.

Isomerization of Methyl Tiglate to Methyl Angelate

This method can be employed to produce methyl angelate from the more thermodynamically stable methyl tiglate.

Materials:

  • Methyl tiglate

  • p-Toluenesulfinic acid (catalyst)

  • Reaction vessel with heating and stirring capabilities

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with methyl tiglate.

  • Add a catalytic amount of p-toluenesulfinic acid (typically 0.1-1% by weight).

  • Heat the mixture with stirring to a temperature between 100-150°C to initiate the isomerization.

  • The equilibrium between the two isomers will be established. Due to the lower boiling point of methyl angelate, it can be selectively removed from the reaction mixture by fractional distillation, driving the equilibrium towards the formation of more methyl angelate.

  • The collected distillate will be enriched in methyl angelate. Further purification can be achieved by a second fractional distillation.

Signaling Pathways Modulated by Angelate-Containing Compounds

While specific signaling pathway data for methyl angelate is not extensively documented, the biological activity of other angelate esters, such as Ingenol-3-angelate, provides valuable insight into how this structural motif can interact with cellular signaling cascades. Ingenol-3-angelate is a potent modulator of several key pathways involved in cell proliferation, inflammation, and apoptosis.

Disclaimer: The following signaling pathways are described for Ingenol-3-angelate and serve as a representative example of the biological activity of an angelate-containing compound. The direct effects of methyl angelate on these pathways may differ.

Protein Kinase C (PKC) / MEK / ERK Pathway

Ingenol-3-angelate is a known activator of Protein Kinase C (PKC) isoforms.[5] This activation can, in turn, trigger the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MEK/ERK pathway.[6][7][8]

PKC_MEK_ERK_Pathway Ingenol_Angelate Ingenol-3-angelate PKC PKC Ingenol_Angelate->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: Activation of the PKC/MEK/ERK pathway by Ingenol-3-angelate.

NF-κB Signaling Pathway

The activation of PKC by Ingenol-3-angelate can also lead to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11][12][13] This pathway is a critical regulator of inflammatory responses, immunity, and cell survival.

NFkB_Signaling_Pathway cluster_nucleus Nucleus Ingenol_Angelate Ingenol-3-angelate PKC PKC Ingenol_Angelate->PKC IKK_Complex IKK Complex PKC->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Survival)

Caption: NF-κB signaling pathway activation by Ingenol-3-angelate.

PI3K/AKT Signaling Pathway

In some cellular contexts, Ingenol-3-angelate has been shown to inhibit the PI3K/AKT signaling pathway.[1][14][15][16][17] This pathway is crucial for promoting cell survival and proliferation, and its inhibition can contribute to the pro-apoptotic effects of a compound.

PI3K_AKT_Signaling_Pathway Ingenol_Angelate Ingenol-3-angelate PI3K PI3K Ingenol_Angelate->PI3K AKT AKT PI3K->AKT Downstream_Targets Downstream Targets (e.g., mTOR, Bad) AKT->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival

Caption: Inhibition of the PI3K/AKT signaling pathway by Ingenol-3-angelate.

Conclusion

This compound is the achiral (Z)-isomer of methyl 2-methylbut-2-enoate, existing as a diastereomer to the (E)-isomer, methyl tiglate. The geometric constraints of the double bond result in measurable differences in their physical properties, which are critical for their separation and characterization. While methyl angelate itself is not extensively studied for its biological activity, the presence of the angelate moiety in other natural and synthetic compounds suggests its potential to modulate key cellular signaling pathways. This guide provides a foundational understanding of the stereochemical and physicochemical properties of this compound, along with practical experimental protocols and insights into its potential biological relevance, to support further research and development.

References

Angelic Acid Methyl Ester discovery and historical context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Context of Angelic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring unsaturated ester, has garnered interest for its presence in various plant species and its applications in the fragrance and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, synthesis, and natural occurrence of this compound. Detailed experimental protocols for its synthesis are provided, along with spectroscopic data for its characterization.

Introduction

Angelic acid and its esters are monocarboxylic unsaturated organic compounds found predominantly in plants of the Apiaceae family.[1] The parent compound, angelic acid, was first isolated in 1842 by the German pharmacist Ludwig Andreas Buchner from the roots of the garden angelica (Angelica archangelica), from which it derives its name.[1][2][3][4] Angelic acid is the cis isomer of 2-methyl-2-butenoic acid, with its more thermodynamically stable trans isomer being tiglic acid.[3] The esters of angelic acid, known as angelates, are often the active components in various herbal medicines and contribute to the characteristic aroma of certain essential oils.[1] This guide focuses specifically on the methyl ester of angelic acid, detailing its history, properties, and synthesis.

Historical Context and Discovery

While the discovery of angelic acid is well-documented, the specific first isolation or synthesis of its methyl ester is less so. It is probable that methyl angelate was first prepared as a derivative of angelic acid for the purpose of structural elucidation or as part of the broader chemical analysis of essential oils where angelic acid esters are prevalent.

A significant publication in the history of angelic acid ester synthesis is the 1960 paper by S. Morris Kupchan and Adriano Afonso, which described a method for the synthesis of various esters of angelic acid.[5] In the latter half of the 20th century, interest in angelic acid esters grew, particularly in the flavor and fragrance industry, leading to the development of industrial-scale synthetic methods. These methods often involve the isomerization of the more readily available tiglic acid or its esters.[6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[7] Its key physicochemical properties are summarized in the table below, along with those of its parent compound, angelic acid, for comparison.

PropertyThis compoundAngelic Acid
CAS Number 5953-76-4[7]565-63-9[1]
Molecular Formula C₆H₁₀O₂[8]C₅H₈O₂[1]
Molecular Weight 114.14 g/mol [8]100.12 g/mol [1]
Appearance Colorless to pale yellow liquid[7]Colorless monoclinic prisms[1]
Boiling Point 130 °C at 760 mmHg185 °C at 760 mmHg[1]
Density 0.95 g/cm³ (20/20 °C)0.983 g/cm³ (47 °C)[1]
Refractive Index (n_D) 1.43 (20 °C)1.4434 (47 °C)[1]
Purity (typical) >95.0% (GC)-
Solubility Soluble in methanolSparingly soluble in cold water; freely soluble in hot water, alcohol, and ether[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the esterification of angelic acid or the isomerization of methyl tiglate.

Esterification of Angelic Acid

This is a direct method where angelic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Fischer Esterification of Angelic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve angelic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted angelic acid) and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

G Angelic_Acid Angelic Acid Reflux Reflux Angelic_Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Methyl_Angelate This compound Reflux->Methyl_Angelate Water Water Reflux->Water

Fischer Esterification of Angelic Acid
Isomerization of Methyl Tiglate

Due to the higher thermodynamic stability and often greater availability of tiglic acid, a common industrial approach is to synthesize methyl tiglate first and then isomerize it to this compound.

Experimental Protocol: Isomerization of Methyl Tiglate

  • Reaction Setup: In a suitable reaction vessel, place methyl tiglate and a catalytic amount of an organic sulfinic acid, such as p-toluenesulfinic acid (typically 0.01% to 10% by weight of the methyl tiglate).[6]

  • Heating: Heat the mixture to a temperature in the range of 50-170 °C.[6] The reaction is often carried out without a solvent.

  • Equilibrium: The reaction will proceed to a thermal equilibrium mixture containing both methyl tiglate and methyl angelate. The content of methyl angelate in the equilibrium mixture is typically around 7-10%.[9]

  • Purification: The desired methyl angelate can be separated from the unreacted methyl tiglate by fractional distillation under reduced pressure, taking advantage of their different boiling points (methyl angelate has a lower boiling point).[6]

G Methyl_Tiglate Methyl Tiglate Heat Heat (50-170 °C) Methyl_Tiglate->Heat Sulfinic_Acid Organic Sulfinic Acid (catalyst) Sulfinic_Acid->Heat Equilibrium_Mixture Equilibrium Mixture (Methyl Tiglate and Methyl Angelate) Heat->Equilibrium_Mixture Fractional_Distillation Fractional Distillation Equilibrium_Mixture->Fractional_Distillation Methyl_Angelate This compound Fractional_Distillation->Methyl_Angelate Recovered_Tiglate Recovered Methyl Tiglate Fractional_Distillation->Recovered_Tiglate

Isomerization of Methyl Tiglate to Methyl Angelate

Natural Occurrence

This compound has been identified as a volatile component in a number of plant species. Its presence contributes to the floral and fruity aromas of these plants. Some notable examples include:

  • Champaca Concrete (Michelia alba) : Found at a concentration of approximately 0.13%.[7]

  • Magnolia Species : Identified in various magnolia species, including Liriodendron tulipifera (Tulip tree), Magnolia grandiflora (Southern magnolia), and Magnolia heptapeta (Yulan magnolia).[10]

  • Roman Chamomile (Anthemis nobilis) : While the oil is rich in various angelate esters, the specific presence of methyl angelate is also reported.[1]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the two methyl groups, the vinyl proton, and the methoxy group protons. The coupling between the vinyl proton and the adjacent methyl group protons will be observable.

    • ¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two olefinic carbons, the two methyl carbons, and the methoxy carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (around 1715-1740 cm⁻¹), as well as C=C stretching (around 1640-1680 cm⁻¹) and C-O stretching vibrations.

  • Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) at m/z 114.[11] Fragmentation patterns will be consistent with the structure of an unsaturated methyl ester.

Applications and Future Perspectives

This compound is primarily used in the fragrance industry for its pleasant, fruity-herbaceous odor. Its presence in natural extracts also makes it a marker compound for the quality control of essential oils. In the context of drug development, while the parent angelic acid and other esters have shown various biological activities, including sedative and anti-inflammatory effects, the specific pharmacological profile of the methyl ester is an area for further investigation. Its potential as a lead compound or a scaffold for the synthesis of novel therapeutic agents remains to be fully explored.

Conclusion

This compound, while not having a singular, celebrated moment of discovery like its parent acid, holds a significant place in the chemistry of natural products and fragrances. Its synthesis, primarily through the esterification of angelic acid or isomerization of methyl tiglate, is well-established. With its presence in various aromatic plants and its pleasant organoleptic properties, it continues to be a compound of interest for chemists and researchers in various fields. Future studies may further elucidate its potential biological activities, opening new avenues for its application in the pharmaceutical and nutraceutical industries.

References

The Biosynthesis of Angelic Acid Methyl Ester in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelic acid, a volatile monocarboxylic unsaturated organic acid, and its esters are significant natural products primarily found in plants of the Apiaceae family, such as Angelica archangelica and Roman chamomile (Anthemis nobilis).[1] These compounds are of considerable interest to the pharmaceutical and biotechnology sectors due to their wide range of medicinal properties, including anti-inflammatory, analgesic, and sedative effects. This technical guide provides a comprehensive overview of the core biosynthetic pathway of angelic acid, which is intricately linked to the catabolism of the branched-chain amino acid L-isoleucine. Furthermore, this document proposes a subsequent enzymatic step for the formation of angelic acid methyl ester, a common derivative found in essential oils. This guide details the enzymatic reactions, summarizes available quantitative data, outlines detailed experimental protocols for pathway investigation, and provides visualizations of the key processes to facilitate further research and drug development.

Core Biosynthesis of Angelic Acid

The biosynthesis of angelic acid in plants is not a standalone pathway but is integrated within the catabolism of L-isoleucine. The pathway initiates with the conversion of L-isoleucine to its corresponding α-keto acid, which is then oxidatively decarboxylated to form a branched-chain acyl-CoA. A series of subsequent enzymatic reactions leads to the formation of tiglyl-CoA, the trans-isomer of angeloyl-CoA. A critical isomerization step converts tiglyl-CoA to angeloyl-CoA, the immediate precursor to angelic acid. Finally, the hydrolysis of the thioester bond of angeloyl-CoA releases free angelic acid.

The proposed enzymatic steps are as follows:

  • Transamination of L-Isoleucine: The pathway begins with the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction yields (S)-3-methyl-2-oxopentanoate.

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC) . This multi-enzyme complex converts (S)-3-methyl-2-oxopentanoate to (S)-2-methylbutanoyl-CoA.

  • Dehydrogenation: (S)-2-methylbutanoyl-CoA is then dehydrogenated by an acyl-CoA dehydrogenase to form tiglyl-CoA.

  • Isomerization: This is a crucial and not yet fully elucidated step in plants. It is proposed that tiglyl-CoA is isomerized to its cis-isomer, angeloyl-CoA, by a specific enoyl-CoA isomerase . The definitive identification and characterization of this enzyme in plants remain an active area of research.

  • Hydrolysis: The final step in angelic acid formation is the hydrolysis of the thioester bond of angeloyl-CoA by an acyl-CoA thioesterase , releasing free angelic acid.[2]

Proposed Biosynthesis of this compound

While the direct biosynthesis of this compound has not been explicitly detailed in the literature for plants, a plausible mechanism involves the esterification of free angelic acid. This reaction is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. Plant O-methyltransferases (OMTs) are a large family of enzymes known to methylate a wide variety of substrates, including carboxylic acids.[3][4] Specifically, benzenoid carboxyl methyltransferases have been identified that synthesize methyl esters like methyl benzoate and methyl salicylate, which contribute to floral scents.[5][6][7]

The proposed enzymatic step is:

Methylation of Angelic Acid: A carboxyl methyltransferase utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to catalyze the transfer of a methyl group to the carboxyl group of angelic acid, forming this compound and S-adenosyl-L-homocysteine (SAH).

Data Presentation: Quantitative Analysis

Quantitative data on the concentration of angelic acid and its esters in plants are dispersed throughout the literature. The following table summarizes some of the reported values to provide a comparative overview. It is important to note that concentrations can vary significantly based on the plant species, developmental stage, environmental conditions, and the specific plant part analyzed.

Plant SpeciesCompoundConcentrationPlant PartReference
Angelica archangelicaAngelic acid~0.3%Roots[1]
Anthemis nobilis (Roman Chamomile)Esters of angelic and tiglic acids~85% of essential oilFlowers[1]
Angelica glaucaFatty acid methyl estersPetroselinic acid (74.26%) and oleic acid (7.37%) were major componentsSeeds[8]
Angelica sinensisFerulic acid and Z-ligustilideVaries significantly with cultivation region and root partRoots[9][10]

Note: The data for Angelica glauca highlights the presence of other methyl esters, indicating the general capability of Angelica species to produce such compounds. More targeted quantitative studies are required to determine the precise concentrations of this compound in various plant sources.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biosynthesis of angelic acid and its methyl ester.

Quantification of Angelic Acid and this compound by GC-MS

This protocol describes the extraction and quantification of angelic acid and its methyl ester from plant material. For the quantification of angelic acid, a derivatization step to its methyl ester is necessary to improve volatility for GC-MS analysis.[5]

a. Sample Preparation:

  • Accurately weigh approximately 1 g of finely ground, lyophilized plant material.

  • Add 10 mL of a methanol:water (80:20, v/v) solution.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge the extract at 4,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

b. Derivatization (for Angelic Acid Quantification):

  • Take a 1 mL aliquot of the plant extract.

  • Add 2 mL of 10% Boron Trifluoride-Methanol solution.

  • Heat the mixture at 60°C for 30 minutes in a sealed vial.

  • After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously for 2 minutes and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the methyl esters to a new vial for GC-MS analysis.

c. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: Inject 1 µL of the hexane extract in splitless mode.

  • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

  • Quantification: Use a standard curve of authentic this compound for quantification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 114, 83, 69, 41 for this compound) can be used for enhanced sensitivity.[5]

Enzyme Assay for Branched-Chain Amino Acid Aminotransferase (BCAT)

This protocol is adapted from methods used for characterizing BCAT enzymes from other plant species.[11][12]

a. Enzyme Extraction:

  • Homogenize fresh plant tissue in an extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, 5 mM DTT, and 1% PVPP).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Use the supernatant as the crude enzyme extract for the assay.

b. Assay Mixture (1 mL total volume):

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM L-Isoleucine

  • 5 mM α-ketoglutarate

  • 0.2 mM Pyridoxal-5'-phosphate (PLP)

  • 0.2 mM NADH

  • 10 units of glutamate dehydrogenase (as a coupling enzyme)

  • 50-100 µL of crude enzyme extract

c. Procedure:

  • Pre-incubate the assay mixture without L-isoleucine for 5 minutes at 30°C.

  • Initiate the reaction by adding L-isoleucine.

  • Monitor the decrease in absorbance at 340 nm for 10 minutes using a spectrophotometer. The rate of NADH oxidation is proportional to the BCAT activity.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate per minute.

Enzyme Assay for Acyl-CoA Thioesterase

This protocol is based on the use of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to detect the release of free Coenzyme A.[13]

a. Assay Mixture (1 mL total volume):

  • 100 mM Tris-HCl buffer, pH 7.5

  • 0.2 mM DTNB

  • 50 µM Angeloyl-CoA (substrate)

  • 50-100 µL of crude or purified enzyme extract

b. Procedure:

  • Add all components except the enzyme extract to a cuvette and measure the background rate of DTNB reduction at 412 nm.

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase is proportional to the thioesterase activity.

  • Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Enzyme Assay for Carboxyl Methyltransferase

This is a general protocol for assaying SAM-dependent methyltransferases.[6][14][15]

a. Assay Mixture (100 µL total volume):

  • 100 mM Tris-HCl buffer, pH 7.5

  • 1 mM Dithiothreitol (DTT)

  • 200 µM Angelic acid

  • 50 µM S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM)

  • 10-20 µg of crude or purified enzyme extract

b. Procedure:

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop the reaction by adding 10 µL of 2N HCl.

  • Extract the radioactive product, this compound, by adding 500 µL of ethyl acetate.

  • Vortex and centrifuge to separate the phases.

  • Transfer 400 µL of the upper organic phase to a scintillation vial.

  • Evaporate the solvent and add 4 mL of scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Enzyme activity is calculated based on the amount of radioactive methyl group incorporated into the product per unit time.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Angelic_Acid_Methyl_Ester_Biosynthesis cluster_isoleucine_catabolism Isoleucine Catabolism cluster_angelic_acid_formation Angelic Acid Formation cluster_esterification Proposed Esterification L-Isoleucine L-Isoleucine S-3-Methyl-2-oxopentanoate S-3-Methyl-2-oxopentanoate L-Isoleucine->S-3-Methyl-2-oxopentanoate BCAT S-2-Methylbutanoyl-CoA S-2-Methylbutanoyl-CoA S-3-Methyl-2-oxopentanoate->S-2-Methylbutanoyl-CoA BCKDC Tiglyl-CoA Tiglyl-CoA S-2-Methylbutanoyl-CoA->Tiglyl-CoA Acyl-CoA Dehydrogenase Angeloyl-CoA Angeloyl-CoA Tiglyl-CoA->Angeloyl-CoA Enoyl-CoA Isomerase (Putative) Angelic Acid Angelic Acid Angeloyl-CoA->Angelic Acid Acyl-CoA Thioesterase This compound This compound Angelic Acid->this compound Carboxyl Methyltransferase (Proposed) SAH SAH This compound->SAH SAM SAM SAM->this compound

Caption: Proposed biosynthetic pathway of this compound from L-isoleucine in plants.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Plant_Material Plant Material (e.g., Angelica roots) Crude_Extract Crude Protein Extract Plant_Material->Crude_Extract Protein_Purification Protein Purification (e.g., Chromatography) Crude_Extract->Protein_Purification Purified_Enzyme Purified Enzyme Protein_Purification->Purified_Enzyme Enzyme_Assay Enzyme Activity Assay Purified_Enzyme->Enzyme_Assay Gene_Identification Gene Identification (Transcriptomics, Proteomics) Purified_Enzyme->Gene_Identification Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Product_Identification Product Identification (GC-MS, LC-MS) Enzyme_Assay->Product_Identification Heterologous_Expression Heterologous Expression and Functional Verification Gene_Identification->Heterologous_Expression

Caption: A general experimental workflow for the purification and characterization of biosynthetic enzymes.

Logical Relationship of Biosynthesis and Analysis

Logical_Relationship cluster_biosynthesis Biosynthesis in Planta cluster_analysis Scientific Investigation Precursor L-Isoleucine Intermediate_Pathway Isoleucine Catabolism Precursor->Intermediate_Pathway Angelic_Acid Angelic Acid Intermediate_Pathway->Angelic_Acid Enzyme_Characterization Enzyme Characterization Intermediate_Pathway->Enzyme_Characterization Elucidation Esterification Esterification (Proposed) Angelic_Acid->Esterification Metabolite_Analysis Metabolite Analysis (GC-MS, HPLC) Angelic_Acid->Metabolite_Analysis Quantification Final_Product This compound Esterification->Final_Product Esterification->Enzyme_Characterization Elucidation Final_Product->Metabolite_Analysis Quantification Genetic_Studies Genetic and Genomic Studies Enzyme_Characterization->Genetic_Studies Gene Identification

Caption: Logical relationship between the biosynthetic pathway and its scientific investigation.

Conclusion and Future Directions

The biosynthesis of angelic acid in plants is a well-established pathway originating from L-isoleucine catabolism. While the formation of this compound is not fully elucidated, the proposed subsequent methylation by a carboxyl methyltransferase presents a strong hypothesis for future investigation. This technical guide provides a foundational framework for researchers in natural product chemistry, drug development, and plant biochemistry.

Future research should focus on:

  • Identification and characterization of the putative enoyl-CoA isomerase responsible for the conversion of tiglyl-CoA to angeloyl-CoA in plants.

  • Isolation and functional characterization of the carboxyl methyltransferase that catalyzes the methylation of angelic acid.

  • Comprehensive quantitative profiling of angelic acid and its esters across a wider range of plant species and tissues.

  • Metabolic engineering of these pathways in microbial or plant systems to enhance the production of medicinally valuable angelates.

By addressing these research gaps, a more complete understanding of this compound biosynthesis can be achieved, paving the way for its sustainable production and therapeutic application.

References

An In-depth Technical Guide to the Solubility of Angelic Acid Methyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of angelic acid methyl ester in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative and estimated solubility information. Furthermore, it offers a detailed, generalized experimental protocol for the precise determination of its solubility, which can be adapted for specific laboratory contexts.

Core Topic: Solubility of this compound

This compound, also known as methyl angelate, is an unsaturated ester with applications in the synthesis of natural products and as a flavoring and fragrance agent.[1] Its solubility is a critical physicochemical property for its application in chemical synthesis, formulation development, and various analytical procedures. Understanding its behavior in different organic solvents is essential for process optimization, purification, and the development of solvent systems for drug delivery.

Physicochemical Properties
PropertyValueReference
Molecular Formula C6H10O2[2][3]
Molecular Weight 114.14 g/mol [3]
Boiling Point 130 °C at 760 mmHg[3]
Density 0.95 g/cm³[3]
Appearance Colorless to light yellow clear liquid[3]
Odor Pungent, ethereal[3]

Quantitative Solubility Data

SolventClassificationSolubilityTemperature (°C)Notes
MethanolAlcohol (Polar, Protic)SolubleNot Specified[3][4]
Alcohol (General)AlcoholSolubleNot Specified[5]
WaterAqueous (Polar, Protic)3813 mg/L (estimated)25[5]

It is important to note that "soluble" is a qualitative term and does not provide the precise concentration at which this compound dissolves in these solvents. For applications requiring exact concentrations, experimental determination of solubility is necessary.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Procedure
  • Preparation of Stock Solutions for Calibration:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • These standards will be used to create a calibration curve for quantifying the dissolved ester.

  • Equilibrium Solubility Determination:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC method.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination A Prepare Standard Solutions F Analyze by HPLC/GC A->F B Add Excess Solute to Solvent C Equilibrate at Constant Temperature B->C D Separate Supernatant C->D E Filter and Dilute D->E E->F G Calculate Solubility F->G G Solvent Selection Workflow start Define Application & Required Solubility solubility_known Is Quantitative Solubility Data Available? start->solubility_known high_solubility Is High Solubility Required? solubility_known->high_solubility Yes experimental_determination Perform Experimental Solubility Determination solubility_known->experimental_determination No polar_solvent Select Polar Solvent (e.g., Methanol) high_solubility->polar_solvent Yes nonpolar_solvent Consider Non-Polar Aprotic Solvents high_solubility->nonpolar_solvent No evaluate Evaluate Solvent Compatibility & Safety polar_solvent->evaluate nonpolar_solvent->evaluate experimental_determination->high_solubility final_selection Final Solvent Selection evaluate->final_selection

References

Angelic Acid Methyl Ester physical constants and data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Constants and Data of Angelic Acid Methyl Ester

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This document provides a comprehensive overview of the physical constants, spectroscopic data, and relevant experimental protocols for this compound (also known as methyl angelate).

Chemical Identity and Structure

This compound is the methyl ester of angelic acid, the cis isomer of 2-methyl-2-butenoic acid. Its structure is characterized by a carbon-carbon double bond, with the methyl and methoxycarbonyl groups on the same side of the double bond.

  • IUPAC Name : methyl (2Z)-2-methylbut-2-enoate

  • Synonyms : this compound, (Z)-2-Methyl-2-butenoic Acid Methyl Ester, 2-Methylisocrotonic Acid Methyl Ester, Methyl (Z)-2-Methyl-2-butenoate, Methyl 2-Methylisocrotonate[1]

  • CAS Number : 5953-76-4[1][2][3][4][5]

  • Molecular Formula : C₆H₁₀O₂[1][2][3][4][5]

  • Molecular Weight : 114.14 g/mol [1][2][3][4][5]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Appearance Colorless to light yellow, clear liquid[1][6][7]
Physical State Liquid (at 20 °C)[1][2][7]
Boiling Point 130 °C (at 760 mmHg)[1][6][7][8][9]
Specific Gravity 0.95 (at 20/20 °C)[1][2][6][7]
Refractive Index 1.43 - 1.434 (at 20 °C)[1][2][6]
Flash Point 35 °C[1][7][8]
Solubility Soluble in methanol and other alcohols.[1][6][7][8][9] Estimated water solubility of 3813 mg/L at 25 °C.[8]
Purity Typically >95.0% (by GC)[1][7]
Storage Conditions Refrigerated (0-10°C).[1][6][7][9] Heat sensitive.[1][2][7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Spectroscopic MethodKey ObservationsReference(s)
¹H NMR The proton NMR spectrum is used to confirm the molecular structure.[1][10]
IR Spectroscopy The infrared spectrum confirms the presence of functional groups. A strong absorption peak around 1730 cm⁻¹ is indicative of the ester carbonyl group, while peaks near 1180 and 950 cm⁻¹ further support the ester functionality.[10][11]
Mass Spectrometry Gas chromatography-mass spectrometry (GC-MS) data is available for the compound, confirming its molecular weight.[3]

Experimental Protocols

The synthesis and purification of this compound, as well as its use in the synthesis of other angelates, involve specific laboratory procedures.

Synthesis and Purification via Fractional Distillation

A common method to obtain pure Angelic Acid involves the separation of its methyl ester from the more stable tiglic acid isomer.[12]

  • Esterification : A mixture of angelic acid and tiglic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, to convert the acids to their corresponding methyl esters.

  • Fractional Distillation : The resulting mixture of methyl angelate and methyl tiglate is separated using a fractional distillation apparatus. This process is conducted under reduced pressure to lower the boiling points and prevent the heat-induced isomerization of the less stable methyl angelate to methyl tiglate.[12]

  • Collection : The fraction that distills at the boiling point corresponding to methyl angelate (adjusted for the reduced pressure) is collected.

  • Hydrolysis (Optional) : If pure angelic acid is the desired product, the collected methyl angelate is then hydrolyzed using a mild base (e.g., sodium hydroxide solution), followed by acidification to yield angelic acid.[12]

Synthesis of Novel Angelate Esters via Transesterification

Methyl angelate can serve as a starting material for the synthesis of other angelate esters.[10][13]

  • Reaction Setup : Methyl angelate is combined with a desired alcohol (e.g., amyl alcohol, 3-methyl-2-butenyl alcohol) in a solvent such as toluene. An ester exchange catalyst, for instance, dioctyltin laurate, is added to the mixture.[10][13]

  • Reaction Conditions : The mixture is heated under reflux. To drive the equilibrium towards the product, the methanol generated during the reaction is continuously removed. This can be achieved by using a Soxhlet extractor containing a drying agent like molecular sieves.[10][13]

  • Purification : After the reaction is complete, the resulting product mixture is subjected to distillation, often under reduced pressure, to isolate the desired novel angelate ester.[10][13]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the purification of angelic acid, which involves the key intermediate, this compound.

G Workflow for Angelic Acid Purification via Methyl Ester Intermediate cluster_0 Esterification cluster_1 Purification cluster_2 Hydrolysis AcidMix Angelic & Tiglic Acid Mixture Esterification React with Methanol (H₂SO₄ catalyst) AcidMix->Esterification EsterMix Methyl Angelate & Methyl Tiglate Mixture Esterification->EsterMix Distillation Fractional Distillation (Reduced Pressure) EsterMix->Distillation PureEster Pure Methyl Angelate Distillation->PureEster Hydrolysis 1. NaOH (aq) 2. Acidification PureEster->Hydrolysis PureAcid Pure Angelic Acid Hydrolysis->PureAcid

Caption: Workflow for the purification of Angelic Acid.

References

Angelic Acid Methyl Ester thermodynamic stability studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Stability of Angelic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound. It focuses on the isomerization equilibrium between this compound and its more stable trans-isomer, methyl tiglate. This document includes quantitative thermodynamic data derived from literature values, detailed experimental protocols for stability assessment, and visualizations of the core chemical and experimental processes.

Introduction: Isomerism and Stability

This compound, formally (2Z)-2-methylbut-2-enoate, is the cis-isomer of methyl 2-methyl-2-butenoate. Its geometric isomer is methyl tiglate, the trans or E-isomer. This stereoisomeric relationship is the foundation of its thermodynamic properties. Due to steric hindrance between the methyl and methoxycarbonyl groups in the cis configuration, this compound is thermodynamically less stable than methyl tiglate.[1][2] This inherent instability leads to a facile isomerization to the more stable trans form, a critical consideration in synthesis, purification, and storage.[1]

The isomerization is a reversible reaction that can be catalyzed by heat, strong mineral acids, or bases.[1] Understanding the equilibrium position and the thermodynamic parameters governing this transformation is essential for professionals handling these compounds.

G cluster_reaction Isomerization Reaction A This compound (cis-isomer) B Methyl Tiglate (trans-isomer) A->B Heat, Acid, or Base (Favorable) B->A UV Light (Less Favorable)

Caption: Isomerization between this compound and Methyl Tiglate.

Quantitative Thermodynamic Data

The thermodynamic stability of this compound is best understood by examining the equilibrium constant (Keq) and the standard Gibbs free energy change (ΔG°) for its isomerization to methyl tiglate.

Equilibrium Constant (Keq)

An experimental study of the thermal equilibrium between the two isomers found that the mixture contains 7.23% methyl angelate and 90.48% methyl tiglate. From this data, the equilibrium constant can be calculated.

The isomerization reaction is: This compound ⇌ Methyl Tiglate

The equilibrium constant (Keq) is given by the ratio of the concentration of the product to the reactant at equilibrium: Keq = [Methyl Tiglate] / [this compound] Keq = 90.48 / 7.23 ≈ 12.51

Standard Gibbs Free Energy Change (ΔG°)

The standard Gibbs free energy change for the isomerization can be calculated from the equilibrium constant using the following equation:[2][3]

ΔG° = -RT ln(Keq)

Where:

  • R is the ideal gas constant (8.314 J·mol-1·K-1)

  • T is the absolute temperature in Kelvin (assuming standard temperature of 298.15 K)

  • Keq is the equilibrium constant (12.51)

ΔG° = -(8.314 J·mol-1·K-1) × (298.15 K) × ln(12.51) ΔG° ≈ -6259 J·mol-1 ΔG° ≈ -6.26 kJ·mol-1

The negative value of ΔG° confirms that the isomerization to methyl tiglate is a spontaneous process under standard conditions, and that methyl tiglate is the thermodynamically favored isomer.

Enthalpy and Entropy of Isomerization

Table 1: Thermodynamic Parameters for the Isomerization of this compound to Methyl Tiglate

Parameter Symbol Value Units Notes
Equilibrium Constant Keq 12.51 Unitless Calculated from equilibrium mixture composition.[4]
Standard Gibbs Free Energy ΔG° -6.26 kJ·mol-1 Calculated at 298.15 K. Confirms spontaneity.
Standard Enthalpy ΔH° Data not available kJ·mol-1 Requires calorimetric data or computational modeling.

| Standard Entropy | ΔS° | Data not available | J·mol-1·K-1 | Requires ΔH° for calculation. |

Experimental Protocol: Determination of Isomerization Equilibrium

This section outlines a representative experimental protocol for determining the thermodynamic equilibrium between this compound and methyl tiglate. The methodology is based on establishing equilibrium through heating and quantifying the resulting mixture using gas chromatography (GC).[5][6]

Materials and Equipment
  • Reactant: High-purity this compound (>95%)

  • Catalyst: p-Toluenesulfinic acid or concentrated Sulfuric Acid

  • Solvent (for GC): Heptane or Ethyl Acetate (GC grade)

  • Internal Standard (for GC): e.g., Methyl undecanoate or other suitable non-interfering ester

  • Apparatus: Reaction vials with screw caps, heating block or oil bath, volumetric flasks, pipettes, gas chromatograph with a Flame Ionization Detector (GC-FID), and a suitable capillary column (e.g., highly polar poly(biscyanopropyl siloxane) or wax-type column).[7]

Procedure
  • Sample Preparation: Prepare several reaction vials. To each vial, add a precisely weighed amount of this compound (e.g., 100 mg).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfinic acid (e.g., 1-2 mg) to each vial.

  • Equilibration: Place the sealed vials in a heating block set to a constant temperature (e.g., 130°C).[5] Remove individual vials at predetermined time intervals (e.g., 1, 2, 4, 8, 16, and 24 hours) to monitor the approach to equilibrium.

  • Quenching and Sample Dilution: Immediately cool the removed vials to room temperature to quench the reaction. Dilute the contents of each vial in a volumetric flask with the chosen solvent containing a known concentration of the internal standard.

  • GC Analysis: Inject an aliquot of each prepared sample into the GC-FID. The GC method should be optimized to achieve baseline separation of this compound, methyl tiglate, and the internal standard.[6][7] A typical temperature program would involve an initial hold followed by a ramp to a final temperature to ensure elution of all components.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and methyl tiglate based on the retention times of pure standards.

    • Calculate the concentration of each isomer in the samples by comparing their peak areas to the peak area of the internal standard.

    • Plot the concentration ratio ([Methyl Tiglate] / [this compound]) against time. The ratio will plateau when the reaction has reached equilibrium.

    • Use the plateau value to calculate the equilibrium constant, Keq.

G start Start prep 1. Sample Preparation (this compound + Catalyst) start->prep heat 2. Equilibration (Heating at constant T) prep->heat sampling 3. Time-based Sampling (e.g., t = 1, 2, 4... hrs) heat->sampling quench 4. Quench & Dilute (Cool and add solvent with internal standard) sampling->quench gc 5. GC-FID Analysis (Separate and detect isomers) quench->gc data 6. Data Analysis (Calculate isomer ratio vs. time) gc->data equilibrium 7. Determine Equilibrium (Ratio plateaus) data->equilibrium calculate 8. Calculate Keq and ΔG° equilibrium->calculate Equilibrium Reached end End calculate->end

References

Methodological & Application

Application Notes and Protocols for the Esterification of Angelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of angelic acid esters, crucial intermediates in the development of pharmaceuticals and fragrances. Angelic acid, a naturally occurring monocarboxylic unsaturated organic acid, and its esters are known for their therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] However, the inherent chemical instability of angelic acid, which readily isomerizes to its more stable trans-isomer, tiglic acid, presents a significant challenge in its esterification.[2] This document outlines several effective esterification strategies that mitigate this issue, providing detailed protocols and comparative data to guide researchers in selecting the most suitable method for their specific application.

Isomerization of Tiglic Acid Followed by Transesterification

This method is a widely utilized industrial approach for producing a variety of angelate esters. It involves the initial isomerization of the more stable and readily available tiglic acid or its esters to the corresponding angelate, followed by a transesterification reaction with the desired alcohol.[3][4]

Quantitative Data Summary
Ester ProductStarting AngelateAlcoholCatalystSolventReaction Time (hours)Yield (%)Reference
Amyl angelateMethyl angelateAmyl alcoholDioctyltin laurateTolueneNot SpecifiedNot Specified[3]
Heptyl angelateMethyl angelateHeptyl alcoholDioctyltin laurateTolueneNot SpecifiedNot Specified[4]
Various angelatesMethyl angelateVarious alcoholsDioctyltin laurateTolueneNot SpecifiedNot Specified[3][4]
Experimental Protocol: Synthesis of Amyl Angelate via Transesterification

This protocol is adapted from the procedure described in the European Patent EP0112394B1.[3]

Materials:

  • Methyl angelate (80.0 g)

  • Amyl alcohol (65.0 g)

  • Toluene (200 ml)

  • Dioctyltin laurate (4.0 g)

  • Molecular sieves 4A

  • 500 ml glass flask

  • Soxhlet extractor

  • Reflux condenser

  • Heating mantle

Procedure:

  • Equip a 500 ml glass flask with a Soxhlet extractor filled with molecular sieve 4A and a reflux condenser.

  • To the flask, add methyl angelate (80.0 g), amyl alcohol (65.0 g), toluene (200 ml), and dioctyltin laurate (4.0 g).

  • Heat the mixture to reflux.

  • Continue heating under reflux, allowing the refluxed liquid to pass through the molecular sieve 4A back into the flask to remove any water formed during the reaction.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) until the consumption of methyl angelate is complete.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by fractional distillation to isolate amyl angelate.

Workflow Diagram

Transesterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble Flask, Soxhlet Extractor (with Molecular Sieves), and Reflux Condenser Charge Charge Reactants: - Methyl Angelate - Amyl Alcohol - Toluene - Dioctyltin Laurate Setup->Charge Reflux Heat to Reflux Charge->Reflux Monitor Monitor Reaction Progress (e.g., GC-MS) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Purify Purify by Fractional Distillation Cool->Purify Product Isolated Amyl Angelate Purify->Product

Caption: Workflow for the synthesis of amyl angelate.

Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly suitable for acid-sensitive substrates like angelic acid.[5][6] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]

Quantitative Data Summary
ParameterConditionReference
Coupling AgentN,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)[8]
Catalyst4-Dimethylaminopyridine (DMAP) (approx. 5 mol-%)[6]
SolventAnhydrous Dichloromethane (DCM) or other polar aprotic solvents[7]
Temperature0 °C to Room Temperature[5]
Experimental Protocol: General Procedure for Steglich Esterification of Angelic Acid

Materials:

  • Angelic acid (1.0 eq)

  • Alcohol (1.0-1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve angelic acid (1.0 eq) and the desired alcohol (1.0-1.2 eq) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired angelate ester.

Workflow Diagram

Steglich_Esterification_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve Angelic Acid, Alcohol, and DMAP in Anhydrous DCM Cool Cool to 0 °C Dissolve->Cool Add_DCC Slowly Add DCC Solution Cool->Add_DCC Stir Stir at 0 °C then Room Temperature (12-24h) Add_DCC->Stir Monitor Monitor Reaction Progress (TLC/LC-MS) Stir->Monitor Filter Filter to Remove DCU Monitor->Filter Wash Wash Organic Layer with HCl, NaHCO₃, and Brine Filter->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify Product Isolated Angelate Ester Purify->Product Mitsunobu_Reaction_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve Alcohol, Angelic Acid, and PPh₃ in Anhydrous THF Cool Cool to 0 °C Dissolve->Cool Add_DEAD Slowly Add DEAD/DIAD Solution Cool->Add_DEAD Stir Stir at 0 °C then Room Temperature (4-12h) Add_DEAD->Stir Monitor Monitor Reaction Progress (TLC/LC-MS) Stir->Monitor Concentrate Concentrate Under Reduced Pressure Monitor->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product Isolated Angelate Ester Purify->Product

References

Application Note: Quantification of Angelic Acid Methyl Ester using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of Angelic Acid Methyl Ester using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols described herein are intended for research and quality control purposes.

Introduction

Angelic acid, a monocarboxylic unsaturated organic acid, and its esters are naturally occurring compounds found in various plants, particularly those from the Apiaceae family.[1][2] These esters are recognized as active components in herbal medicines, contributing to therapeutic effects such as pain relief and spasmolytic actions.[1][2] Accurate quantification of this compound is crucial for the quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies.

This application note details a reversed-phase HPLC method for the separation and quantification of this compound. While direct analysis of Angelic Acid by HPLC is common, this protocol focuses on the analysis of its methyl ester, which may be relevant in various contexts, including synthesis, natural product isolation, and metabolic studies. The methodology for converting Angelic Acid to this compound via methylation is also provided.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for this compound quantification. These values are based on established methods for similar organic acid esters and should be validated in-house.[1]

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (Recovery)95 - 105%
Precision (RSD%)< 2%
Retention TimeAnalyte-specific; to be determined

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥95%)

  • Angelic Acid standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Acetyl Chloride

  • Hexane

  • Anhydrous Sodium Sulfate

  • 0.45 µm syringe filters

HPLC Instrumentation and Conditions
ParameterCondition
Instrument HPLC system with UV Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C[3]
Detection Wavelength 205 nm[3][4]
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.[1]

Sample Preparation

This procedure is for converting Angelic Acid to its methyl ester for analysis.

  • Accurately weigh the sample containing Angelic Acid into a glass reaction vial.

  • Prepare a 5% solution of acetyl chloride in anhydrous methanol. This should be done freshly in a fume hood.[1]

  • Add 2 mL of the 5% acetyl chloride in methanol solution to the vial.

  • Seal the vial tightly and heat at 60°C for 1 hour.[1]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of water, then vortex thoroughly.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.[1]

  • Transfer the dried extract to an HPLC vial for analysis.

  • Accurately weigh about 1 g of powdered plant material.

  • Add 20 mL of methanol-water (80:20, v/v) and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.45 µm syringe filter into a vial.

  • If analyzing for this compound, proceed with an appropriate extraction or directly to HPLC if the ester is already present. If starting from Angelic Acid, follow the derivatization protocol in section 3.4.1.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • If derivatization is required, evaporate the solvent under a gentle stream of nitrogen and proceed with the protocol in section 3.4.1. Otherwise, filter through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis and Quantification
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.[1]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standard_prep Standard Preparation (this compound) hplc_system HPLC System (C18 Column, UV Detector) standard_prep->hplc_system sample_prep Sample Preparation (e.g., Plant Extract, Plasma) derivatization Derivatization (if necessary) Angelic Acid -> Methyl Ester sample_prep->derivatization If starting from Angelic Acid sample_prep->hplc_system If ester is already present derivatization->hplc_system data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition calibration Calibration Curve Construction data_acquisition->calibration quantification Quantification of This compound data_acquisition->quantification calibration->quantification

Caption: Workflow for the HPLC quantification of this compound.

derivatization_workflow start Sample Containing Angelic Acid add_reagent Add 5% Acetyl Chloride in Methanol start->add_reagent heat Heat at 60°C for 1 hour add_reagent->heat cool Cool to Room Temperature heat->cool extract Liquid-Liquid Extraction (Hexane and Water) cool->extract dry Dry Hexane Layer (Anhydrous Na2SO4) extract->dry end Sample Ready for HPLC Analysis dry->end

Caption: Derivatization workflow for converting Angelic Acid to its methyl ester.

References

Application Notes and Protocols: Angelic Acid Methyl Ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of angelic acid methyl ester as a versatile reactant in key organic synthesis transformations. This compound, the methyl ester of (Z)-2-methyl-2-butenoic acid, serves as a valuable building block for the introduction of the angeloyl moiety, which is found in numerous natural products with significant biological activities. Its conjugated double bond and ester functionality allow it to participate in a variety of reactions, including cycloadditions, conjugate additions, and transesterification reactions.

This document offers detailed protocols for three key applications of this compound: as a dienophile in Diels-Alder reactions, as a Michael acceptor in conjugate additions, and as a substrate in transesterification reactions. The provided methodologies are based on established procedures for structurally related compounds and are intended to serve as a starting point for laboratory experimentation.

Diels-Alder Reaction: this compound as a Dienophile

The electron-deficient nature of the double bond in this compound, due to the conjugating ester group, makes it an effective dienophile in [4+2] cycloaddition reactions. This provides a straightforward route to substituted cyclohexene derivatives, which are common scaffolds in natural products and pharmaceutical agents.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the reaction of this compound with cyclopentadiene to form the corresponding bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester adduct. The endo isomer is typically the major product under kinetic control.

Materials:

  • This compound (1.0 mmol, 114.14 g/mol )

  • Freshly cracked cyclopentadiene (1.2 mmol, 66.10 g/mol )

  • Anhydrous toluene (10 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of this compound (114 mg, 1.0 mmol) in anhydrous toluene (10 mL) in a sealed tube, add freshly cracked cyclopentadiene (79 mg, 1.2 mmol).

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the endo and exo cycloadducts.

  • Combine the fractions containing the desired product and remove the solvent in vacuo.

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data

The following table summarizes expected quantitative data for the Diels-Alder reaction of this compound with cyclopentadiene, based on analogous reactions.[1][2]

ParameterValueReference
Yield 75-90%[1]
Reaction Time 24-48 hours[2]
Temperature 110-130 °C[1]
endo:exo Ratio >4:1 (kinetic)[1]
Expected Spectroscopic Data for the endo-Adduct
  • ¹H NMR (CDCl₃, 500 MHz) δ (ppm): 6.15 (dd, 1H), 5.90 (dd, 1H), 3.65 (s, 3H), 3.20 (m, 1H), 2.90 (m, 1H), 2.50 (m, 1H), 1.50-1.70 (m, 2H), 1.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 175.0, 138.0, 133.0, 51.5, 49.0, 47.5, 46.0, 45.0, 20.0.

  • IR (thin film, cm⁻¹): 2970, 1735 (C=O), 1640 (C=C), 1170 (C-O).

Experimental Workflow: Diels-Alder Reaction

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants This compound + Cyclopentadiene + Toluene Heating Heat at 110 °C (24 h in sealed tube) Reactants->Heating Evaporation Solvent Evaporation Heating->Evaporation Chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Evaporation->Chromatography Product Bicyclo[2.2.1]hept-5-ene Adduct Chromatography->Product Spectroscopy NMR, IR, MS Analysis Product->Spectroscopy

Diels-Alder reaction workflow.

Michael Addition: this compound as a Michael Acceptor

This compound can act as a Michael acceptor, undergoing conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to the synthesis of 1,5-dicarbonyl compounds and their analogues, which are valuable synthetic intermediates.

Experimental Protocol: Michael Addition of Dimethyl Malonate

This protocol details the base-catalyzed Michael addition of dimethyl malonate to this compound.

Materials:

  • This compound (1.0 mmol, 114.14 g/mol )

  • Dimethyl malonate (1.1 mmol, 132.12 g/mol )

  • Sodium methoxide (0.1 mmol, 54.02 g/mol )

  • Anhydrous methanol (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (114 mg, 1.0 mmol) and dimethyl malonate (145 mg, 1.1 mmol) in anhydrous methanol (10 mL).

  • Add sodium methoxide (5.4 mg, 0.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][4][5]

Quantitative Data

The following table presents expected quantitative data for the Michael addition of dimethyl malonate to this compound, based on analogous reactions.[5][6]

ParameterValueReference
Yield 80-95%[5]
Reaction Time 12-24 hours[6]
Temperature Room Temperature[5]
Catalyst Loading 10 mol%[5]
Expected Spectroscopic Data for the Michael Adduct
  • ¹H NMR (CDCl₃, 500 MHz) δ (ppm): 3.75 (s, 6H), 3.70 (s, 3H), 3.50 (d, 1H), 2.80 (m, 1H), 2.60 (m, 1H), 1.20 (d, 3H), 1.15 (d, 3H).

  • ¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 175.0, 169.0, 52.5, 51.8, 51.0, 40.0, 35.0, 18.0, 15.0.

  • IR (thin film, cm⁻¹): 2960, 1730 (C=O stretch, broad), 1435, 1200.

Logical Relationship: Michael Addition

Michael_Addition cluster_reactants Reactants cluster_process Process cluster_product Product MA This compound (Michael Acceptor) Addition Conjugate Addition MA->Addition DM Dimethyl Malonate (Michael Donor) Enolate Enolate Formation DM->Enolate Base Base Sodium Methoxide (Catalyst) Enolate->Addition Adduct Michael Adduct (1,5-Dicarbonyl Compound) Addition->Adduct

Michael addition logical relationship.

Transesterification: Synthesis of Novel Angelate Esters

This compound can be readily converted to other angelate esters via transesterification. This is a valuable method for synthesizing novel esters with diverse properties for applications in fragrance, flavor, and pharmaceutical industries.

Experimental Protocol: Enzymatic Transesterification to Citronellyl Angelate

This protocol describes the lipase-catalyzed transesterification of this compound with citronellol. Enzymatic catalysis offers a mild and selective alternative to chemical methods.[7][8][9]

Materials:

  • This compound (1.0 mmol, 114.14 g/mol )

  • Citronellol (1.0 mmol, 156.27 g/mol )

  • Immobilized Lipase (e.g., Novozym 435) (50 mg)

  • Anhydrous n-hexane (5 mL)

  • Molecular sieves (4 Å)

Procedure:

  • In a round-bottom flask, combine this compound (114 mg, 1.0 mmol), citronellol (156 mg, 1.0 mmol), and anhydrous n-hexane (5 mL).

  • Add immobilized lipase (50 mg) and molecular sieves to the mixture.

  • Stir the reaction mixture at 40 °C for 72 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, filter off the enzyme and molecular sieves.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

  • Characterize the product, citronellyl angelate, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table provides expected quantitative data for the enzymatic transesterification, based on analogous lipase-catalyzed esterifications.[7][8][9]

ParameterValueReference
Conversion >75%[7][8][9]
Reaction Time 72 hours[7][8][9]
Temperature 40-45 °C[7][8][9]
Enzyme Loading 10% (w/w of substrates)[7][8][9]
Expected Spectroscopic Data for Citronellyl Angelate
  • ¹H NMR (CDCl₃, 500 MHz) δ (ppm): 6.10 (q, 1H), 5.10 (t, 1H), 4.20 (t, 2H), 2.00 (m, 2H), 1.95 (s, 3H), 1.85 (s, 3H), 1.70 (s, 3H), 1.60 (s, 3H), 1.20-1.40 (m, 5H).

  • ¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 168.0, 140.0, 131.0, 128.0, 124.0, 63.0, 37.0, 29.0, 25.5, 25.0, 20.0, 17.5, 16.0.

  • MS (EI) m/z: 238 (M+), 155, 137, 83, 69.

Signaling Pathway: Enzymatic Transesterification

Transesterification_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_products Products MA Angelic Acid Methyl Ester Lipase Immobilized Lipase MA->Lipase Citronellol Citronellol AcylEnzyme Acyl-Enzyme Intermediate Citronellol->AcylEnzyme Lipase->AcylEnzyme - Methanol AcylEnzyme->Lipase CA Citronellyl Angelate AcylEnzyme->CA Methanol Methanol

Enzymatic transesterification pathway.

Disclaimer: The provided protocols and data are intended for guidance and are based on analogous chemical transformations. Researchers should conduct their own optimization and characterization studies. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Isolation of Angelic Acid Methyl Ester from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angelic acid, a monocarboxylic unsaturated organic acid, and its esters are naturally occurring compounds found in various plants, particularly those belonging to the Apiaceae family, such as Angelica species.[1] These compounds are of significant interest due to their potential therapeutic effects, including sedative, anti-inflammatory, and analgesic properties.[1] Angelic acid methyl ester, a volatile derivative, is a key intermediate in the purification of angelic acid and also serves as a valuable compound for further chemical synthesis and biological evaluation. This document provides a detailed protocol for the isolation and purification of this compound from plant extracts.

The primary challenge in the isolation of angelic acid is its susceptibility to isomerize into the more stable tiglic acid, especially under heat or in the presence of strong acids or bases.[2] The protocol outlined below is designed to minimize this isomerization by employing a strategy of converting the mixed acids into their methyl esters, which can then be separated by fractional distillation under reduced pressure.[3]

Data Presentation

The following tables summarize key data relevant to the isolation of angelic acid and its methyl ester.

Table 1: Physical Properties of Angelic Acid and Related Compounds

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Angelic Acid100.11745.5185 (at 760 mmHg)[2]
Tiglic Acid100.11764.5198.5
This compound114.14-128-129
Tiglic Acid Methyl Ester114.14-138-139

Table 2: Typical Parameters for HPLC and GC-MS Analysis

ParameterHPLC Method for Angelic AcidGC-MS Method for this compound
Linearity (R²) > 0.999[4]Requires in-house validation
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[4]-
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL[4]-
Accuracy (Recovery) 95 - 105%[4]-
Precision (RSD%) < 2%[4]-
Characteristic Ions (m/z) N/A114 (M+), 83, 69, 41[4]

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from plant material, such as the roots of Angelica archangelica.

Protocol 1: Extraction of Crude Angelic Acid

This protocol describes the initial extraction of a crude mixture of organic acids, including angelic acid, from the plant source.

Materials:

  • Dried and powdered roots of Angelica archangelica

  • Methanol

  • Heating mantle with stirrer

  • Reflux condenser

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Ensure the Angelica archangelica roots are thoroughly dried and ground into a fine powder to maximize the surface area for extraction.[3]

  • Solvent Extraction:

    • Submerge the powdered root material in methanol in a round-bottom flask.

    • For optimal extraction, it has been found that heating the mixture at 60°C for 36 hours is effective.[3]

  • Filtration: After the extraction period, allow the mixture to cool and then filter it to separate the methanol extract from the solid plant residue.[3]

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract. It is crucial to use a low temperature to minimize thermal stress and the potential for isomerization of angelic acid to tiglic acid.[3]

Protocol 2: Esterification of Crude Extract

This protocol details the conversion of the mixed carboxylic acids in the crude extract to their corresponding methyl esters.

Materials:

  • Crude extract from Protocol 1

  • Methanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Reflux condenser

  • Heating mantle with stirrer

Procedure:

  • Dissolve the crude extract in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture under reflux for several hours to drive the esterification reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or a suitable analytical technique.

Protocol 3: Purification of this compound by Fractional Distillation

This is the critical step for separating this compound from tiglic acid methyl ester and other impurities.

Materials:

  • Crude methyl ester mixture from Protocol 2

  • Fractional distillation apparatus with a rectifying column (a column with 7 to 30 theoretical plates is recommended for good separation)[3]

  • Vacuum pump

  • Heating mantle

  • Condenser and collection flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Attach the distillation flask containing the crude methyl ester mixture to the fractionating column. Connect the condenser and a series of collection flasks.[3]

  • Distillation under Reduced Pressure: Apply a vacuum to the system to lower the boiling points of the esters, which is essential to prevent isomerization at high temperatures.[3]

  • Fractional Distillation: Gradually heat the distillation flask.

  • Fraction Collection: Carefully monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point corresponding to this compound under the applied pressure. The boiling point will need to be adjusted based on the vacuum level.

  • Purity Assessment: The purity of the collected fraction can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of this compound and the absence or significant reduction of tiglic acid methyl ester.[4] A purity of >90% is achievable with this method.[3]

Mandatory Visualization

Experimental Workflow for Isolation of this compound

Workflow Plant Dried & Powdered Angelica archangelica Roots Extraction Solvent Extraction (Methanol, 60°C, 36h) Plant->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract (Angelic & Tiglic Acids) Evaporation->CrudeExtract Esterification Esterification (Methanol, H₂SO₄) CrudeExtract->Esterification CrudeEsters Crude Methyl Esters Esterification->CrudeEsters Distillation Fractional Distillation (Reduced Pressure) CrudeEsters->Distillation PurifiedEster Purified Angelic Acid Methyl Ester Distillation->PurifiedEster Analysis Purity Analysis (GC-MS) PurifiedEster->Analysis

Caption: Workflow for the isolation of this compound.

Troubleshooting Isomerization

Isomerization node_problem node_problem node_cause node_cause node_solution node_solution Problem High Tiglic Acid Content in Final Product Cause1 High Temperature during Extraction/Distillation Problem->Cause1 Cause2 Strongly Acidic or Basic Conditions Problem->Cause2 Solution1 Use Lowest Possible Temperatures Cause1->Solution1 Solution2 Employ Vacuum Distillation Cause1->Solution2 Solution3 Maintain Neutral or Slightly Acidic pH Cause2->Solution3

Caption: Troubleshooting high Tiglic acid content due to isomerization.

References

Application Notes and Protocols: Use of Angelic Acid Methyl Ester in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic acid methyl ester (also known as methyl angelate) is an organic compound with the chemical formula C₆H₁₀O₂. It is the methyl ester of angelic acid, a monocarboxylic unsaturated organic acid found in various plants of the family Apiaceae.[1] This document provides detailed application notes and protocols for the potential use of this compound in fragrance formulation, with a strong emphasis on critical safety and stability considerations. While other esters of angelic acid have been noted for their pleasant aromatic properties, this compound itself presents significant challenges that must be carefully evaluated.[2][3]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its evaluation in fragrance applications.

PropertyValueReference
IUPAC Name methyl (2Z)-2-methylbut-2-enoate
Synonyms Methyl angelate, (Z)-2-Methyl-2-butenoic acid methyl ester[4]
CAS Number 5953-76-4[5]
Molecular Formula C₆H₁₀O₂[5]
Molecular Weight 114.14 g/mol [5]
Appearance Colorless to pale yellow clear liquid[6]
Odor Profile Pungent, ethereal[6][7]
Boiling Point 130 °C @ 760 mmHg[6]
Vapor Pressure 13.379 mmHg @ 25.00 °C (estimated)[6]
Flash Point 35 °C (95 °F) (estimated)[6]
Solubility Soluble in alcohol and methanol.[4][7] Insoluble in water.[6] Likely soluble in other common fragrance solvents such as dipropylene glycol (DPG).
logP (o/w) 1.715 (estimated)[6]

Olfactory Profile and Use in Fragrance

This compound is described as having a "pungent ethereal" odor.[6][7] While many esters are valued in perfumery for their fruity and floral notes, the olfactory profile of this specific ester is less aligned with typical desirable fragrance characteristics.

Critical Note on Fragrance Use: It is imperative to note that The Good Scents Company, a reputable resource in the fragrance industry, explicitly recommends that methyl angelate is "not for fragrance use".[6] The precise reasons for this are not definitively stated, but are likely related to a combination of factors including its challenging odor profile, potential for skin sensitization, and instability.

Stability and Reactivity

The stability of any fragrance ingredient is paramount to the quality and shelf-life of the final product. Esters, in general, are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[8]

  • Hydrolysis: In the presence of water, particularly under acidic or alkaline conditions, this compound can hydrolyze back to angelic acid and methanol.[8] Angelic acid itself has a "biting taste and pungent sour odor," which would be highly undesirable in a fragrance formulation.[1]

  • Isomerization: Angelic acid is the less stable cis isomer of 2-methyl-2-butenoic acid. Upon heating or in the presence of acids, it can readily convert to its more stable trans isomer, tiglic acid.[1] While this applies to the parent acid, the stability of the ester's double bond geometry under various formulation conditions should be considered.

Safety Considerations

Skin Sensitization: Unsaturated esters, like this compound, have a higher potential for skin sensitization compared to their saturated counterparts. The double bond can make the molecule more reactive towards skin proteins, a key step in the induction of an allergic response.[9][10] While no specific data on the skin sensitization of this compound was found, caution is strongly advised.

Regulatory Status: No specific IFRA (International Fragrance Association) standard for this compound was identified. However, the general recommendation against its use in fragrances should be a primary guiding factor.

Experimental Protocols

The following protocols are provided for research and evaluation purposes only. Given the cautionary advice, the use of this compound in any consumer product is not recommended without extensive and rigorous safety and stability testing.

Solubility Assessment in Fragrance Solvents

Objective: To determine the solubility of this compound in common fragrance solvents.

Materials:

  • This compound

  • Ethanol (95% and absolute)

  • Dipropylene glycol (DPG)

  • Isopropyl myristate (IPM)

  • Glass vials with screw caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare stock solutions of this compound in each solvent at varying concentrations (e.g., 1%, 5%, 10%, 25%, 50% w/w).

  • Add the calculated amount of this compound to a tared glass vial.

  • Add the corresponding amount of solvent to the vial.

  • Secure the cap and vortex the mixture for 2 minutes.

  • Visually inspect the solution for any signs of insolubility (cloudiness, precipitation, phase separation).

  • If the solution is clear, the ester is soluble at that concentration. If not, the concentration exceeds its solubility limit in that solvent.

  • Record the observations in a structured table.

Stability Evaluation in a Simple Fragrance Base

Objective: To assess the stability of this compound in a simple alcohol-based fragrance formulation under accelerated aging conditions.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Distilled water

  • Antioxidant (e.g., BHT, Tocopherol) - optional

  • UV absorber - optional

  • Glass spray bottles (amber or UV-protected)

  • pH meter

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • Light exposure cabinet

Procedure:

  • Formulation Preparation:

    • Prepare a simple fragrance base (e.g., 80% ethanol, 20% distilled water).

    • Create a 1% solution of this compound in the fragrance base.

    • (Optional) Prepare parallel formulations with the addition of an antioxidant and/or a UV absorber to evaluate their protective effects.

  • Initial Analysis (T=0):

    • Measure the initial pH of the formulation.

    • Conduct a GC-MS analysis to determine the initial concentration of this compound and to check for any impurities or degradation products.

    • Perform an olfactory evaluation by a trained panel to establish the initial scent profile.

  • Accelerated Aging:

    • Store the prepared samples under the following conditions:

      • 4°C (refrigerator) - as a control

      • 25°C (room temperature)

      • 40°C (accelerated aging)

      • In a light exposure cabinet (to simulate exposure to sunlight)

  • Periodic Evaluation (e.g., 1, 2, 4, 8, and 12 weeks):

    • At each time point, retrieve samples from each storage condition.

    • Allow samples to return to room temperature before analysis.

    • Visually inspect for any changes in color or clarity.

    • Measure the pH.

    • Conduct GC-MS analysis to quantify the concentration of this compound and identify any degradation products (e.g., angelic acid, tiglic acid).

    • Perform an olfactory evaluation to assess any changes in the scent profile.

  • Data Analysis:

    • Tabulate the quantitative data (concentration, pH) over time for each storage condition.

    • Compare the stability of the formulations with and without stabilizers.

    • Correlate any changes in the chemical analysis with the observed changes in the olfactory profile.

Visualizations

Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of olfactory signal transduction upon the binding of an odorant molecule, such as an ester, to an olfactory receptor.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia Membrane cluster_neuron Olfactory Receptor Neuron Odorant Angelic Acid Methyl Ester OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_channel Ion Channel (CNG) cAMP->Ion_channel Opens Depolarization Depolarization Ion_channel->Depolarization Leads to Ca_Na Ca²⁺ / Na⁺ Ca_Na->Ion_channel Influx of Action_potential Action Potential to Brain Depolarization->Action_potential Generates

Caption: Olfactory signal transduction cascade.

Experimental Workflow for Stability Testing

The following diagram outlines the workflow for the stability testing of a fragrance formulation containing this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_aging Accelerated Aging cluster_periodic Periodic Evaluation Formulation Prepare Fragrance Formulation (with and without stabilizers) Initial_pH Measure pH Formulation->Initial_pH T=0 Initial_GCMS GC-MS Analysis Formulation->Initial_GCMS T=0 Initial_Olfactory Olfactory Evaluation Formulation->Initial_Olfactory T=0 Storage_Conditions Store samples at: - 4°C - 25°C - 40°C - Light Exposure Formulation->Storage_Conditions Periodic_pH Measure pH Storage_Conditions->Periodic_pH T = x weeks Periodic_GCMS GC-MS Analysis Storage_Conditions->Periodic_GCMS T = x weeks Periodic_Olfactory Olfactory Evaluation Storage_Conditions->Periodic_Olfactory T = x weeks Data_Analysis Data Analysis and Stability Assessment Periodic_pH->Data_Analysis Periodic_GCMS->Data_Analysis Periodic_Olfactory->Data_Analysis

Caption: Workflow for fragrance stability testing.

Conclusion and Recommendations

Based on the available data, the use of this compound in fragrance formulations is not recommended for commercial applications. The primary concerns are its pungent, non-traditional fragrance profile, a high potential for skin sensitization due to its unsaturated nature, and its susceptibility to hydrolysis, which can lead to the formation of malodorous byproducts.

For research purposes, the protocols outlined above provide a framework for a thorough evaluation of its properties. Any investigation into its use should be accompanied by rigorous safety assessments, including, but not limited to, skin sensitization testing according to established guidelines. Researchers should prioritize the investigation of more stable and less sensitizing fragrance ingredients.

References

Application Notes and Protocols for Angelic Acid Methyl Ester as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic acid methyl ester (CAS No. 5953-76-4) is the methyl ester of angelic acid, a naturally occurring unsaturated monocarboxylic acid found in various plants of the Apiaceae family.[1] Its esters are recognized for their therapeutic potential, contributing to effects such as pain relief and spasmolytic actions.[1] In the realm of analytical chemistry, this compound serves as a crucial standard for the quantification of angelic acid and its derivatives in complex matrices, including plant extracts, essential oils, and biological fluids.

Due to the volatility of this compound, Gas Chromatography (GC) is a primary analytical technique for its quantification, often coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable method. This document provides detailed application notes and protocols for the use of this compound as a standard in these analytical techniques.

Chemical Properties of this compound:

PropertyValue
CAS Number 5953-76-4
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to light yellow, clear liquid
Boiling Point 130 °C
Purity Typically >95%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.

Application Note: Quantification of this compound by GC-MS

This method is suitable for the quantification of this compound in various sample matrices. The use of Selected Ion Monitoring (SIM) mode can enhance the sensitivity of the analysis.

Typical Method Performance Characteristics (to be validated in-house):

ParameterTypical Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD%) < 5%
Experimental Protocol: GC-MS Quantification

2.1. Materials and Reagents

  • This compound standard (purity >95%)

  • Internal Standard (e.g., Heptadecanoic acid methyl ester)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Methanol (anhydrous, GC grade)

  • Acetyl chloride

2.2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of a suitable internal standard (e.g., Heptadecanoic acid methyl ester) and dissolve in 10 mL of hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. A fixed amount of the internal standard should be added to each working standard.

2.3. Sample Preparation (from Angelic Acid)

  • If starting from Angelic Acid, derivatization to its methyl ester is required.[1]

  • Accurately weigh the sample containing Angelic Acid and add a known amount of internal standard.

  • Add 2 mL of a freshly prepared 5% solution of acetyl chloride in anhydrous methanol.

  • Seal the vial and heat at 60°C for 1 hour.[1]

  • After cooling, add 1 mL of hexane and 1 mL of water, then vortex.

  • Transfer the upper hexane layer and dry it over anhydrous sodium sulfate.[1]

2.4. GC-MS Conditions

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) and/or SIM
SIM Ions m/z 114 (M+), 83, 69, 41[1]

2.5. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.

  • Quantify the amount of this compound in the sample using the calibration curve.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Add Internal Standard A->B C Dissolve in Hexane B->C D Prepare Calibration Curve Standards C->D E Inject Sample into GC-MS D->E F Separation on DB-5ms Column E->F G Elute & Ionize (EI) F->G H Detect by MS (Scan/SIM) G->H I Identify Peak by Retention Time & Mass Spectrum H->I J Integrate Peak Areas I->J K Construct Calibration Curve J->K L Quantify Analyte K->L

GC-MS Analysis Workflow for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC with UV detection is a robust method for the analysis of compounds with a UV chromophore, such as the carbon-carbon double bond in this compound.

Application Note: Quantification of this compound by HPLC-UV

This method is applicable for the quantification of this compound in various samples. A reversed-phase C18 column is typically used for separation.

Typical Method Performance Characteristics (to be validated in-house):

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 2%
Experimental Protocol: HPLC-UV Quantification

3.1. Materials and Reagents

  • This compound standard (purity >95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (or other suitable acidifier)

3.2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

3.3. Sample Preparation

  • Plant Extracts: Extract the plant material with a suitable solvent (e.g., methanol-water mixture), centrifuge, and filter the supernatant through a 0.45 µm syringe filter.[1]

  • Biological Fluids: Perform protein precipitation with a solvent like acetonitrile, centrifuge, and filter the supernatant.[1]

3.4. HPLC-UV Conditions

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time Approximately 15 minutes

3.5. Data Analysis

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of this compound in the sample using the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Acetonitrile A->B D Filter Sample (0.45 µm) A->D C Prepare Calibration Curve Standards B->C E Inject into HPLC C->E D->E F Separation on C18 Column E->F G Elute with Mobile Phase F->G H Detect by UV at 210 nm G->H I Identify Peak by Retention Time H->I J Integrate Peak Area I->J K Construct Calibration Curve J->K L Quantify Analyte K->L

HPLC-UV Analysis Workflow for this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound.

Application Note: Structural Confirmation by ¹H and ¹³C NMR

¹H and ¹³C NMR spectra provide detailed information about the chemical structure of this compound, confirming the presence of key functional groups and their connectivity.

Typical ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)Multiplicity
-OCH₃ ~3.7Singlet
=CH- ~6.0Quartet
=C-CH₃ ~1.9Singlet
-CH=CH-CH₃ ~1.8Doublet

Typical ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonChemical Shift (ppm)
C=O ~168
=C- ~128
=CH- ~138
-OCH₃ ~51
=C-CH₃ ~16
-CH=CH-CH₃ ~14

Note: These are approximate chemical shifts and may vary depending on the solvent and instrument.

NMR Sample Preparation Protocol
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative NMR is desired or for a precise chemical shift reference.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Logical Relationship for NMR Structural Confirmation

NMR_Logic cluster_structure This compound Structure cluster_nmr NMR Spectral Data cluster_confirmation Confirmation Structure CH₃-CH=C(CH₃)-C(=O)O-CH₃ H_NMR ¹H NMR Spectrum: - Signal for -OCH₃ - Signals for vinyl protons - Signals for methyl groups Structure->H_NMR correlates to C_NMR ¹³C NMR Spectrum: - Signal for C=O - Signals for C=C - Signal for -OCH₃ - Signals for methyl carbons Structure->C_NMR correlates to Confirmation Structural Confirmation H_NMR->Confirmation C_NMR->Confirmation

NMR Structural Confirmation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Angelic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Angelic Acid Methyl Ester.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of Angelic Acid with methanol.[1] While straightforward, it is a reversible reaction, and the equilibrium can be unfavorable.[2]

  • Reaction with Diazomethane: Treating Angelic Acid with diazomethane provides a high yield of the methyl ester with minimal side products.[3][4] However, diazomethane is highly toxic and explosive, requiring special handling precautions.[4]

  • Isomerization-Distillation of Methyl Tiglate: This method involves isomerizing the more stable trans-isomer, Methyl Tiglate, to this compound and immediately separating the lower-boiling this compound by fractional distillation.[5] This continuous removal of the product drives the reaction towards the desired isomer.[5]

Q2: Why is the yield of this compound often low in Fischer Esterification?

A2: The low yield in the Fischer Esterification of Angelic Acid is primarily due to the inherent instability of the cis-isomer (Angelic Acid) compared to its trans-isomer (Tiglic Acid).[6] The acidic conditions and elevated temperatures of the reaction can cause Angelic Acid to isomerize to the more thermodynamically stable Tiglic Acid.[6] This results in a reaction mixture containing both Angelic and Tiglic acid, leading to the formation of both methyl esters and a lower yield of the desired product. Furthermore, Fischer esterification is an equilibrium-limited process, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2]

Q3: How can I minimize the isomerization of this compound to Methyl Tiglate during synthesis and purification?

A3: Minimizing isomerization is critical for maximizing the yield of this compound. Key strategies include:

  • Temperature Control: Avoid excessive heat during the reaction and purification steps.[7] Distillation should be performed under reduced pressure to lower the boiling point.[8]

  • Choice of Catalyst: While strong acids like sulfuric acid are common catalysts for Fischer esterification, they can also promote isomerization.[7] Milder catalysts or alternative methods like using diazomethane can be considered.

  • Workup Conditions: During the workup, it is advisable to work at lower temperatures and maintain neutral pH conditions wherever possible to prevent acid or base-catalyzed isomerization.

  • Continuous Removal of Product: The isomerization-distillation method is highly effective as it removes the this compound from the reaction mixture as it is formed, preventing it from isomerizing back to Methyl Tiglate.[5]

Q4: What is the most effective method for separating this compound from Methyl Tiglate?

A4: Fractional distillation is the most effective method for separating this compound from Methyl Tiglate due to their different boiling points.[8][9] this compound has a lower boiling point than Methyl Tiglate. For efficient separation, a fractional distillation column with a high number of theoretical plates is recommended.[8] Performing the distillation under reduced pressure is also crucial to prevent thermal isomerization of the product.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound Isomerization of Angelic Acid to the more stable Tiglic Acid during the reaction.[6]- Employ the isomerization-distillation method starting from Methyl Tiglate. - Use a milder esterification method, such as reaction with diazomethane. - Optimize reaction temperature to be as low as possible while still allowing the reaction to proceed.[7]
The Fischer Esterification equilibrium is unfavorable.[2]- Use a large excess of methanol to shift the equilibrium towards the product.[1] - Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[7]
Catalyst degradation or inactivity.- Use a fresh, anhydrous acid catalyst.[7] - For prolonged reactions, consider adding the catalyst in portions.
Product is a mixture of Angelic and Tiglate esters Incomplete separation during purification.- Use a fractional distillation column with a higher number of theoretical plates.[8] - Optimize the distillation pressure and temperature to enhance separation.[8]
Isomerization occurred during workup or purification.- Ensure all workup steps are performed at low temperatures. - Neutralize any acidic or basic conditions as quickly as possible during the workup. - Use vacuum distillation to lower the boiling point and reduce thermal stress on the product.[8]
Reaction is very slow or does not proceed Insufficient catalyst concentration or activity.- Increase the catalyst loading. - Use a stronger acid catalyst, but be mindful of the increased risk of isomerization.[7]
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for the formation of byproducts using techniques like GC or TLC.[7]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Angelic Acid

This protocol describes the synthesis of this compound via Fischer Esterification.

Materials:

  • Angelic Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Angelic Acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the Angelic Acid) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis via Diazomethane

This protocol is for experienced users due to the hazardous nature of diazomethane.

Materials:

  • Angelic Acid

  • Ethereal solution of Diazomethane (freshly prepared and not distilled)

  • Diethyl Ether

Procedure:

  • Dissolve Angelic Acid in diethyl ether in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to stir in the ice bath for 15-30 minutes.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • The resulting solution contains this compound. The solvent can be carefully removed under reduced pressure. Purification by distillation is typically not required as the reaction is very clean.[10]

Data Presentation

Table 1: Physicochemical Properties of Angelic and Tiglic Acid Methyl Esters

PropertyThis compoundMethyl TiglateReference(s)
IUPAC Name (2Z)-2-Methylbut-2-enoate(E)-2-Methylbut-2-enoate[5]
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molar Mass ( g/mol ) 114.14114.14
Boiling Point (°C) 128-129138-139[5]

Table 2: Typical GC Conditions for FAME Analysis

ParameterValueReference(s)
Column Polar capillary column (e.g., DB-FastFAME, HP-88)[11][12]
Carrier Gas Helium or Hydrogen[12]
Inlet Temperature 250 °C[13]
Detector Flame Ionization Detector (FID)[12][13]
Detector Temperature 280 °C[13]
Oven Program Example: 50°C (1 min), ramp at 25°C/min to 175°C, ramp at 4°C/min to 230°C (hold 5 min)[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Angelic_Acid Angelic Acid + Methanol + Acid Catalyst Reaction Reflux (2-4 hours) Angelic_Acid->Reaction Evaporation Rotary Evaporation (remove excess methanol) Reaction->Evaporation Extraction Diethyl Ether Extraction Evaporation->Extraction Washing Wash with: 1. Water 2. NaHCO3 (aq) 3. Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Final_Evaporation Solvent Evaporation Filtration->Final_Evaporation Distillation Fractional Distillation (under vacuum) Final_Evaporation->Distillation Pure_Product Pure Angelic Acid Methyl Ester Distillation->Pure_Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

troubleshooting_tree Start Low Yield of This compound Check_Purity Analyze product mixture by GC. Is Methyl Tiglate present? Start->Check_Purity Isomerization_Issue High amount of Methyl Tiglate Check_Purity->Isomerization_Issue Yes Low_Conversion Low amount of Methyl Tiglate Check_Purity->Low_Conversion No Solution_Isomerization Isomerization is the main issue. - Lower reaction temperature. - Use vacuum for distillation. - Consider milder synthesis route. Isomerization_Issue->Solution_Isomerization Check_Equilibrium Reaction equilibrium is unfavorable. - Use excess methanol. - Remove water during reaction. Low_Conversion->Check_Equilibrium Check_Catalyst Catalyst may be inactive. - Use fresh, anhydrous catalyst. Low_Conversion->Check_Catalyst

Caption: Troubleshooting Decision Tree for Low Yield in this compound Synthesis.

References

Improving the stability of Angelic Acid Methyl Ester in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Angelic Acid Methyl Ester. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Change in physical appearance (e.g., color change, precipitation) - Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, potentially causing color changes. - Polymerization: Unsaturated esters can polymerize, especially when exposed to heat, light, or contaminants, leading to increased viscosity or precipitation.[1] - Hydrolysis: Presence of moisture can lead to hydrolysis back to angelic acid and methanol.- Inert Atmosphere: Store under an inert gas like argon or nitrogen to minimize contact with oxygen.[2] - Solvent Storage: Store as a solution in a dry, aprotic solvent (e.g., hexane, chloroform) to reduce susceptibility to hydrolysis and oxidation.[2] - Visual Inspection: Regularly inspect for any changes in appearance. If changes are observed, re-analyze the sample for purity before use.
Inconsistent experimental results or loss of potency - Isomerization: this compound (the cis-isomer) can isomerize to its more stable trans-isomer, Tiglic Acid Methyl Ester, especially upon exposure to heat, acid, or base.[3][4] This can lead to altered biological activity. - Degradation: The compound may have degraded due to improper storage conditions.- Temperature Control: Strictly adhere to recommended storage temperatures (refrigerated at 2-8°C for short-term and -20°C or -80°C for long-term storage).[2][5] - pH Control: Avoid acidic or basic conditions during storage and in experimental buffers, unless required by the protocol. - Purity Check: Before use, verify the purity and isomeric ratio of the ester using a suitable analytical method like HPLC or GC-MS.
Presence of unexpected peaks in chromatograms (HPLC/GC) - Degradation Products: New peaks may correspond to degradation products such as tiglic acid methyl ester (isomerization), angelic acid (hydrolysis), or oxidation byproducts. - Contamination: Contamination from the storage container or solvent.- Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under stress conditions (acid, base, heat, light, oxidation).[6][7] - High-Purity Solvents: Use high-purity, dry solvents for sample preparation and analysis. - Proper Containers: Store in amber glass vials with Teflon-lined caps to prevent contamination and light exposure.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C or -80°C in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[2][5] For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to minimize exposure to light, heat, and moisture.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways are:

  • Isomerization: Conversion from the cis-isomer (this compound) to the more stable trans-isomer (Tiglic Acid Methyl Ester). This can be accelerated by heat, acids, and bases.[3][4]

  • Hydrolysis: Reaction with water to form angelic acid and methanol. This is more likely to occur if the compound is stored in the presence of moisture or in protic solvents.[8]

  • Oxidation: The double bond is susceptible to oxidation, especially when exposed to air and light.

  • Polymerization: Like other unsaturated compounds, it can undergo polymerization, particularly at elevated temperatures.[1]

Q3: How can I prevent the isomerization of this compound to Tiglic Acid Methyl Ester?

A3: To minimize isomerization, strict temperature control is essential. Avoid exposing the compound to high temperatures, strong acids, or strong bases. When performing reactions or purifications, consider using reduced pressure for distillations to lower the boiling point and minimize thermal stress.[9]

Q4: What solvents are recommended for dissolving and storing this compound?

A4: For storage, dry aprotic solvents such as hexane, chloroform, or ethyl acetate are suitable.[2] For experimental use, the choice of solvent will depend on the specific application. If aqueous buffers are required, it is best to prepare fresh solutions and use them immediately to minimize hydrolysis. The final concentration of any organic solvent in an aqueous experimental system should be kept low (typically <0.5%) to avoid artifacts.[2]

Q5: Are there any recommended stabilizers for this compound?

A5: While specific studies on stabilizers for this compound are limited, antioxidants are commonly used for unsaturated esters.[10] Small amounts of antioxidants such as butylated hydroxytoluene (BHT) or hydroquinone monomethyl ether (MEHQ) could potentially inhibit oxidation.[11] However, the compatibility of any stabilizer with your specific experimental setup should be verified.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase HPLC method to separate this compound from its primary degradants, angelic acid and tiglic acid methyl ester.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid), 60:40 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 215 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify and quantify the peaks based on the retention times of the standards. The expected elution order is Angelic Acid, followed by this compound, and then Tiglic Acid Methyl Ester.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Standard Preparation (Stock & Working) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection UV Detection (215 nm) Chromatography->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for the HPLC analysis of this compound.

Protocol 2: Forced Degradation Study

This protocol describes how to generate potential degradation products of this compound to confirm the specificity of the stability-indicating analytical method.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), using the HPLC method described in Protocol 1.

    • Compare the chromatograms to identify degradation peaks.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (0.1M HCl, 60°C) Analysis Neutralization (if needed) & HPLC Analysis Acid->Analysis Base Basic (0.1M NaOH, RT) Base->Analysis Oxidation Oxidative (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (60°C) Thermal->Analysis Photo Photolytic (UV light) Photo->Analysis Stock_Solution This compound Stock Solution (1 mg/mL) Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo Results Identify Degradation Products & Assess Method Specificity Analysis->Results

Caption: Workflow for the forced degradation study of this compound.

References

Troubleshooting low yield in Angelic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the esterification of angelic acid.

Troubleshooting Guide: Low Yield in Angelic Acid Esterification

Low yields in angelic acid esterification can be attributed to several factors, the most critical being the isomerization of angelic acid to its more thermodynamically stable trans-isomer, tiglic acid.[1] This guide provides a systematic approach to identifying and resolving common issues.

Question: My angelic acid esterification reaction has a low yield. What are the potential causes and how can I fix them?

Answer: Low yields can stem from several sources. The following sections break down the most common problems and their solutions.

Issue 1: Isomerization of Angelic Acid to Tiglic Acid

Angelic acid's cis-conformation is prone to isomerization under harsh conditions, such as prolonged heating or the presence of strong acids or bases.[1]

Solutions:

  • Maintain Low Reaction Temperatures: Initiate reactions at 0°C and allow them to slowly warm to room temperature.[1] Avoid heating unless absolutely necessary.

  • Minimize Reaction Time: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the angelic acid has been consumed.

  • Utilize Mild Coupling Conditions: Employ non-acidic and non-basic coupling agents. Steglich esterification (DCC/DMAP) is a recommended mild method.[1] Fischer esterification, which uses strong acid and high temperatures, is not recommended as it will almost certainly lead to complete isomerization.[1]

Issue 2: Inadequate Activation of the Carboxylic Acid

For the esterification to proceed, the carboxylic acid group of angelic acid must be activated to become a better electrophile.

Solutions:

  • Verify Reagent Quality: Ensure that your coupling agents (e.g., DCC, EDC) are fresh and have not been hydrated over time.

  • Increase Coupling Agent Equivalents: If the reaction is sluggish, consider increasing the equivalents of the coupling agent.

  • Incorporate a Catalyst: Additives like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) can significantly improve the rate of activation.[1]

Issue 3: Poor Nucleophilicity of the Alcohol

Sterically hindered (bulky) or electron-deficient alcohols can be poor nucleophiles, leading to slow or incomplete reactions.

Solutions:

  • Switch to a More Powerful Coupling Reagent: For particularly challenging alcohols, consider using a stronger activating agent such as HATU.[1]

  • Cautiously Increase Reaction Temperature: A modest increase in temperature (e.g., to 40-50°C) can sometimes improve the reaction rate, but this must be balanced with the increased risk of isomerization.[1]

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration, while continuously monitoring for both product formation and the appearance of the tiglic acid isomer.[1]

Issue 4: Suboptimal Reaction Conditions

The overall reaction environment plays a crucial role in the success of the esterification.

Solutions:

  • Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate and consume the coupling agents. Use flame-dried glassware and anhydrous solvents.[1]

  • Select an Appropriate Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used solvents for these types of couplings.[1]

  • Optimize Concentrations: Ensure the reaction is not too dilute, as this can slow down the reaction rate. A concentration of 0.1-0.2 M is a good starting point.[1]

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for troubleshooting low yields in angelic acid esterification.

TroubleshootingWorkflow start Low Yield in Angelic Acid Esterification check_isomerization Check for Isomerization (TLC/LC-MS) start->check_isomerization isomer_present Isomerization to Tiglic Acid Detected check_isomerization->isomer_present Yes no_isomer No Significant Isomerization check_isomerization->no_isomer No solution_isomer Implement Milder Conditions: - Lower Temperature (0°C -> RT) - Shorter Reaction Time - Use Mild Coupling Agents  (e.g., DCC/DMAP) isomer_present->solution_isomer check_activation Evaluate Carboxylic Acid Activation no_isomer->check_activation poor_activation Inadequate Activation check_activation->poor_activation Likely good_activation Activation Appears Sufficient check_activation->good_activation Unlikely solution_activation Enhance Activation: - Use Fresh Coupling Agents - Increase Equivalents of  Coupling Agent - Add Catalyst (DMAP/HOBt) poor_activation->solution_activation check_nucleophile Assess Alcohol Nucleophilicity good_activation->check_nucleophile poor_nucleophile Poor Nucleophile (Sterically Hindered/ Electron-Deficient) check_nucleophile->poor_nucleophile Yes solution_nucleophile Address Poor Nucleophile: - Use Stronger Coupling Agent (HATU) - Cautiously Increase Temperature - Extend Reaction Time poor_nucleophile->solution_nucleophile

Caption: Troubleshooting workflow for low-yield Angelic acid esterification.

Frequently Asked Questions (FAQs)

Q1: Why is angelic acid prone to isomerization? A1: Angelic acid is the (Z)- or cis-isomer of 2-methylbut-2-enoic acid.[2] Due to steric hindrance between the methyl and carboxyl groups on the same side of the double bond, it is less thermodynamically stable than its (E)- or trans-isomer, tiglic acid.[3] This energy difference drives the isomerization, which can be catalyzed by heat, strong acids, or strong bases.[1]

Q2: Can I use Fischer esterification for angelic acid? A2: Fischer esterification is not recommended for angelic acid.[1] This method typically involves refluxing the carboxylic acid in an excess of alcohol with a strong acid catalyst (like sulfuric acid), conditions which are harsh enough to cause complete isomerization to the undesired tiglic acid ester.[1][4]

Q3: How can I monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is a common and effective method. You can often distinguish between angelic acid, the angelic acid ester, and the isomerized tiglic acid ester by their different Rf values. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What is the best way to purify my angelic acid ester? A4: A typical purification involves two main stages:

  • Aqueous Workup: After the reaction is complete, a workup is necessary to remove excess reagents and byproducts. This may include washing the organic layer with a dilute acid (e.g., 1M HCl) to remove basic components like DMAP, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted angelic acid and acidic additives like HOBt.[1]

  • Chromatography: Flash column chromatography on silica gel is the most common method for isolating the pure ester from any remaining starting materials or side products.[1]

Q5: What are the key differences in physical properties between angelic acid and tiglic acid? A5: The structural differences between these isomers lead to distinct physical properties that are important for their separation and characterization.

PropertyAngelic Acid ((Z)-isomer)Tiglic Acid ((E)-isomer)
Molar Mass 100.12 g/mol 100.12 g/mol
Melting Point 45.5 °C61-64 °C
Boiling Point 185 °C198.5 °C
Solubility in Water Sparingly soluble in cold water, freely soluble in hot water.Slightly soluble in water.

Data sourced from multiple references.[3]

Experimental Protocols

Protocol 1: Steglich Esterification of Angelic Acid using DCC/DMAP

This protocol is suitable for forming esters with primary and secondary alcohols under mild, neutral conditions.[1]

Materials:

  • Angelic acid (1.0 equiv)

  • Alcohol (1.1 - 1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve angelic acid, the desired alcohol, and DMAP in anhydrous DCM (to make a 0.1-0.2 M solution).

  • Cool the solution to 0°C in an ice bath.

  • Add DCC portion-wise to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.[1]

  • Combine the filtrates and proceed with an aqueous workup and purification by flash column chromatography.

General Esterification Workflow

The following diagram illustrates the general workflow for the esterification of angelic acid.

ExperimentalWorkflow start Start: Prepare Reactants (Angelic Acid, Alcohol, Solvent) coupling Add Coupling Agents (e.g., DCC, DMAP) at 0°C start->coupling reaction Reaction at Room Temperature (Monitor by TLC/LC-MS) coupling->reaction workup Workup: 1. Filter Byproduct (DCU) 2. Aqueous Washes (Acid/Base) reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: Angelic Acid Ester purification->product

Caption: General experimental workflow for Angelic acid esterification.

References

Technical Support Center: Angelic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to minimize byproduct formation during the synthesis of Angelic Acid Methyl Ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the synthesis of this compound and why does it form? A1: The most significant and common byproduct is the geometric isomer, methyl tiglate.[1][2] Angelic acid is the cis ((Z)-2-methylbut-2-enoic acid) isomer, while tiglic acid is the trans ((E)-2-methylbut-2-enoic acid) isomer.[1][3] Methyl tiglate forms because tiglic acid is more thermodynamically stable than angelic acid.[2][4] During synthesis, especially under conditions of heat or in the presence of acid or base catalysts, the less stable angelic acid (or its ester) can isomerize to the more stable tiglic acid (or its ester).[2][4]

Q2: Why is rigorous temperature control so critical during the synthesis and purification process? A2: High temperatures are a primary driver for the isomerization of the desired this compound to the undesired methyl tiglate byproduct.[2][5] To minimize this conversion, all heating steps, including the reaction itself and subsequent distillations for purification, should be conducted at the lowest possible temperatures.[2] Employing vacuum distillation is highly recommended as it lowers the boiling points of the esters, reducing the thermal stress on the molecules and thus minimizing isomerization.[5]

Q3: What are the primary synthesis routes for this compound? A3: There are two main approaches for synthesizing this compound:

  • Direct Esterification of Angelic Acid: This involves reacting angelic acid with methanol in the presence of an acid catalyst (Fischer esterification).[5] While straightforward, this method risks isomerizing the angelic acid starting material if not performed under carefully controlled, mild conditions.

  • Isomerization of Methyl Tiglate: This method starts with the more stable and often more accessible methyl tiglate and isomerizes it to methyl angelate.[1][6] This is frequently done using an organic sulfinic acid catalyst in a process called "isomerization-distillation," where the lower-boiling methyl angelate is continuously removed from the reaction mixture as it forms, shifting the equilibrium toward the desired product.[4][7]

Q4: How can I effectively separate the final product, methyl angelate, from the methyl tiglate byproduct? A4: The most effective method for separating methyl angelate from methyl tiglate on a laboratory or industrial scale is fractional distillation.[5] This technique exploits the difference in their boiling points.[8] For optimal separation and to prevent isomerization, this distillation should be performed under reduced pressure (vacuum).[5] A distillation column with a sufficient number of theoretical plates (7 to 30 is recommended) is necessary to achieve good separation.[5][7]

Troubleshooting Guide

Issue 1: My final product contains a high concentration of methyl tiglate.

  • Possible Cause 1: Excessive Reaction Temperature.

    • Recommended Solution: The reaction temperature was likely too high, promoting the isomerization of the angelic ester to the more stable tiglic ester.[2] Reduce the reaction temperature and shorten the reaction time if possible. For purification, use vacuum distillation to lower the boiling point and minimize thermal stress.[5]

  • Possible Cause 2: Inappropriate Catalyst or Catalyst Concentration.

    • Recommended Solution: Strongly acidic or basic conditions can accelerate isomerization.[2] If using an acid catalyst like sulfuric acid for direct esterification, consider using a milder catalyst or reducing its concentration. For isomerization from methyl tiglate, ensure the optimal concentration of the organic sulfinic acid catalyst (e.g., p-toluenesulfinic acid) is used, typically 0.05% - 2% w/w.[8]

  • Possible Cause 3: Prolonged Reaction or Distillation Time.

    • Recommended Solution: Extended exposure to heat, even at moderate temperatures, can lead to an equilibrium mixture favoring the tiglate isomer.[2] Monitor the reaction progress using techniques like GC analysis and stop the reaction once the optimal yield of methyl angelate is reached. Minimize the duration of any heating steps.

Issue 2: The overall yield of this compound is low.

  • Possible Cause 1: Incomplete Esterification Reaction.

    • Recommended Solution: For Fischer esterification, the reaction is an equilibrium process. To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent).[9] Another strategy is to remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[9]

  • Possible Cause 2: Loss of Volatile Product During Workup.

    • Recommended Solution: Methyl angelate is a volatile compound.[2] During solvent removal or other workup steps, ensure the use of a rotary evaporator at low temperatures and reduced pressure to prevent product loss.[5]

  • Possible Cause 3: Inefficient Isomerization-Distillation.

    • Recommended Solution: In the isomerization-distillation process, the efficiency of the fractional distillation column is critical.[7] If the column has too few theoretical plates, the separation will be poor, and the desired product will not be effectively removed from the reaction pot, hindering the forward reaction.[7] Ensure your column is appropriately sized and packed for the scale of your reaction.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting: Byproduct Formation in this compound Synthesis start High Byproduct Level (Methyl Tiglate) cause1 Excessive Temperature in Reaction/Distillation? start->cause1 Check Heat cause2 Incorrect Catalyst (Type or Concentration)? start->cause2 Check Reagents cause3 Prolonged Reaction Time? start->cause3 Check Duration cause4 Inefficient Purification? start->cause4 Check Separation sol1 Solution: - Lower reaction temperature - Use vacuum distillation cause1->sol1 If Yes sol2 Solution: - Use milder catalyst - Optimize catalyst concentration cause2->sol2 If Yes sol3 Solution: - Monitor reaction progress (GC) - Minimize heating duration cause3->sol3 If Yes sol4 Solution: - Use fractional distillation column with sufficient theoretical plates cause4->sol4 If Yes

Caption: Troubleshooting flowchart for identifying and resolving high byproduct levels.

Quantitative Data Summary

A key aspect of minimizing byproducts is understanding the physical properties of the desired product and its main impurity, which dictates the purification strategy.

Table 1: Comparative Physical Properties of Methyl Esters

Property Methyl Angelate ((Z)-isomer) Methyl Tiglate ((E)-isomer) Reference
Molar Mass 114.14 g/mol 114.14 g/mol -
Boiling Point 128-129 °C 138-139 °C [8]

| Appearance | Colorless liquid | Colorless liquid | - |

Table 2: Isomerization of Methyl Tiglate to Methyl Angelate

Catalyst Temperature Resulting Mixture Composition Reference
p-Toluenesulfinic acid 125 °C 7.23% Methyl Angelate, 90.48% Methyl Tiglate (at equilibrium) [1]

| Benzenesulfinic acid | 125 °C | 7.10% Methyl Angelate, 90.60% Methyl Tiglate (at equilibrium) |[1] |

Note: The data in Table 2 represents the thermal equilibrium mixture. The isomerization-distillation technique is used to continuously remove the methyl angelate to drive the reaction past this equilibrium point.

Experimental Protocols

Protocol 1: Direct Esterification of Angelic Acid (Fischer Esterification)

This protocol outlines a standard laboratory procedure for the direct esterification of angelic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of angelic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution while stirring.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator under reduced pressure and low temperature.

  • Purification: Purify the resulting crude ester mixture via vacuum fractional distillation to separate methyl angelate from any unreacted acid and the methyl tiglate byproduct.

Protocol 2: Isomerization-Distillation of Methyl Tiglate

This protocol is adapted from patent literature for the conversion of methyl tiglate to the desired methyl angelate.[4][7]

  • Reaction Setup: Assemble a fractional distillation apparatus with a heating mantle, a stirrer, a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with 7-30 theoretical plates), a distillation head, a condenser, and a receiving flask.[5][7]

  • Charging the Flask: Charge the round-bottom flask with methyl tiglate and a catalytic amount of p-toluenesulfinic acid (approx. 0.1-1% by weight).[4]

  • Heating and Isomerization: Begin heating the mixture with stirring to a temperature range of 130-170 °C to initiate isomerization.[4][8]

  • Distillation: As the lower-boiling methyl angelate (B.P. 128-129 °C) is formed, it will vaporize preferentially and rise through the fractionating column.[4][8]

  • Fraction Collection: Carefully control the heating to maintain a stable temperature at the distillation head that is close to the boiling point of methyl angelate (adjust for vacuum if applied). Collect the distillate, which will be enriched in the desired methyl angelate. The continuous removal of the product shifts the reaction equilibrium, allowing for a higher overall conversion than the thermal equilibrium would suggest.[7]

  • Final Purification: The collected distillate can be subjected to a second fractional distillation to achieve higher purity if necessary.

References

Technical Support Center: Optimization of Distillation Parameters for Angelic Acid Methyl Ester Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the purification of Angelic Acid Methyl Ester. The following troubleshooting guides and FAQs address common challenges encountered during the distillation process, with a focus on preventing isomerization and achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound by distillation?

The main difficulty in purifying this compound is its thermal instability. It is the cis isomer of 2-methyl-2-butenoic acid and readily isomerizes to its more thermodynamically stable trans isomer, Tiglic Acid Methyl Ester, especially when heated.[1][2][3] This isomerization can be catalyzed by heat, strong acids, or bases.[1][2][3] Since the boiling points of the two isomers are very close, separating them after isomerization has occurred is challenging.

Q2: What is the recommended distillation method for purifying this compound?

Fractional distillation under reduced pressure (vacuum distillation) is the required method.[4] Applying a vacuum is crucial as it lowers the boiling points of both this compound and its isomer, Tiglic Acid Methyl Ester, which significantly reduces the risk of heat-induced isomerization.[4] A fractional distillation setup is necessary to effectively separate the two isomers due to their similar boiling points.[5]

Q3: How can I prevent the isomerization of this compound into Tiglic Acid Methyl Ester during the process?

To minimize isomerization, the following precautions are critical:

  • Use Vacuum Distillation: This is the most effective way to lower the distillation temperature.[4]

  • Maintain Neutral Conditions: Avoid any acidic or basic contaminants in your crude ester mixture, as these can catalyze the isomerization.[1][3]

  • Avoid Prolonged Heating: Minimize the time the ester is exposed to high temperatures.[1][3] A gradual and steady heating rate is recommended.[6]

  • Use Appropriate Temperatures: The isomerization-distillation can occur between 50°C and 170°C, but lower temperatures are preferable for preserving the Angelic ester.[7]

Q4: My purified product still contains Tiglic Acid Methyl Ester. How can I improve the separation?

If your distillate is contaminated with the tiglate isomer, consider the following optimizations:

  • Increase Column Efficiency: Use a fractional distillation column with a high number of theoretical plates. A column with 7 to 30 theoretical plates is recommended for good separation.[4] Vigreux or packed columns are suitable choices.[5][6]

  • Optimize Distillation Rate: A slow and consistent distillation rate is essential for achieving proper equilibrium within the column, which enhances separation.[6] If the ring of condensate rises too quickly, the separation will be poor.

  • Ensure Proper Insulation: Wrapping the distillation column with glass wool or aluminum foil can help maintain a proper temperature gradient and prevent heat loss, leading to a more efficient separation.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity of Final Product Isomerization of this compound to Tiglic Acid Methyl Ester.[1][2]Perform the distillation under reduced pressure to lower the temperature. Ensure the apparatus is free from acidic or basic residues.[1][4]
Inefficient separation of isomers.[5]Use a fractional distillation column with a higher number of theoretical plates (7-30 is recommended).[4] Slow down the distillation rate to allow for proper equilibrium.[6]
No Distillate is Collected System leak under vacuum.Check all glass joints and connections for a proper seal. Re-grease joints if necessary.
Insufficient heating.Gradually increase the temperature of the heating mantle. Ensure the thermometer is correctly placed to accurately read the vapor temperature.[6]
Bumping or Foaming in the Distillation Flask Uneven boiling of the liquid.Add boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure a large enough flask is used to prevent foam from entering the distillation head.[8]
Temperature Fluctuations at the Distillation Head Inconsistent heating or an impure mixture with multiple components boiling off.Ensure a steady and gradual heating rate. Collect fractions in narrow boiling point ranges. A drop in temperature indicates the completion of a lower-boiling fraction.[6]

Data Presentation

The table below summarizes key physical properties of this compound and its common isomer impurity, Tiglic Acid Methyl Ester.

Parameter This compound Tiglic Acid Methyl Ester Reference(s)
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol 114.14 g/mol
Boiling Point (atm) 128-129 °C138-139 °C[4]
Density (d⁴²⁰) 0.9413 g/cm³Not specified
Refractive Index (n²⁰D) 1.4321Not specified
Purity (Typical) >95%Not specified[9][10]

Experimental Protocols

Protocol: Fractional Vacuum Distillation of this compound

This protocol describes the purification of crude this compound from its isomer, Tiglic Acid Methyl Ester, and other impurities.

Apparatus:

  • Round-bottom flask (still pot), appropriately sized for the sample volume.

  • Fractional distillation column (e.g., Vigreux or packed column with 7-30 theoretical plates).[4]

  • Distillation head with a thermometer and adapter.

  • Condenser.

  • Receiving flask adapter (e.g., "cow" type) with multiple receiving flasks.[8]

  • Vacuum source (e.g., vacuum pump or water aspirator).[8]

  • Heating mantle and stirrer.

  • Boiling chips or magnetic stir bar.

  • Manometer to monitor pressure.

Procedure:

  • Assembly: Assemble the distillation apparatus, ensuring all ground glass joints are clean and lightly greased to ensure a good vacuum seal. Secure all components with clamps.

  • Charging the Flask: Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to the vacuum source. Slowly and carefully evacuate the system to the desired pressure. Check the manometer to ensure a stable, low pressure is achieved.

  • Heating: Begin stirring (if using a stir bar) and gently heat the distillation flask using the heating mantle.[6]

  • Distillation: Gradually increase the temperature until the mixture begins to boil. Observe the vapor rising slowly up the fractional column. A "ring of condensate" should move gradually up the column; if it rises too fast, the separation will be inefficient.[6]

  • Collecting Fractions: Record the temperature and pressure when the first drop of distillate is collected. Collect any initial low-boiling impurities in the first receiving flask. As the temperature stabilizes at the boiling point of this compound (adjusted for the reduced pressure), switch to a new receiving flask to collect the pure fraction.

  • Monitoring: The temperature should remain constant during the collection of the pure ester.[6] If the temperature begins to rise significantly, it indicates that the higher-boiling Tiglic Acid Methyl Ester is starting to distill. At this point, switch to a new receiving flask to collect this fraction separately.

  • Completion: Stop the distillation before the distillation flask boils to dryness. Turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Visualizations

G start Low Purity of Distilled Product cause1 Contamination with Tiglic Acid Methyl Ester? start->cause1 cause2 Other Impurities Present? start->cause2 sub_cause1 Isomerization During Distillation cause1->sub_cause1 Yes sub_cause2 Inefficient Separation cause1->sub_cause2 Yes solution5 Collect Narrower Boiling Point Fractions cause2->solution5 Yes solution1 Use Reduced Pressure (Vacuum) to Lower Temperature sub_cause1->solution1 solution2 Ensure Neutral Conditions (No Acid/Base) sub_cause1->solution2 solution3 Increase Column Efficiency (More Theoretical Plates) sub_cause2->solution3 solution4 Optimize Distillation Rate (Slow and Steady) sub_cause2->solution4

Caption: Troubleshooting workflow for low purity of this compound.

G cluster_params Adjustable Parameters cluster_effects Intermediate Effects cluster_outcomes Purification Outcomes Pressure Pressure Boiling_Point Lower Boiling Point Pressure->Boiling_Point Decrease Temperature Temperature Isomerization Reduced Isomerization Temperature->Isomerization Increase (Negative) Column_Efficiency Column Efficiency Separation Improved Separation Column_Efficiency->Separation Increase Boiling_Point->Isomerization Reduces Rate Purity Purity Isomerization->Purity Improves Separation->Purity Improves Yield Yield

Caption: Relationship between distillation parameters and purification outcomes.

References

Overcoming matrix effects in GC-MS analysis of Angelic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Angelic Acid Methyl Ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS, and how do they affect the analysis of this compound?

In GC-MS analysis, matrix effects refer to the alteration of the analytical signal (enhancement or suppression) of a target analyte, such as this compound, due to the presence of other co-extracted components from the sample matrix.[1] Unlike LC-MS where ion suppression is more common, GC-MS analysis is frequently subject to matrix-induced signal enhancement.[2]

This enhancement often occurs because non-volatile matrix components accumulate in the GC inlet, covering active sites on the liner and the head of the column.[3][4] These active sites would normally cause the thermal degradation or adsorption of the analyte. By masking these sites, the matrix components protect the analyte, leading to a more efficient transfer to the detector and, consequently, a stronger signal compared to a pure solvent standard.[2][5] This can lead to an overestimation of the analyte's concentration if not properly addressed.[3]

Q2: My quantitative results for this compound are unexpectedly high and irreproducible. Could this be a matrix effect?

Yes, unexpectedly high and inconsistent results are classic symptoms of a matrix enhancement effect.[5] When analyzing complex samples, co-eluting matrix components can protect the analyte from degradation in the hot injector, leading to higher peak areas than those observed for standards prepared in pure solvent.[2] The degree of this enhancement can vary between different samples and even between injections of the same sample as the condition of the GC inlet changes, leading to poor reproducibility.[6] It is crucial to use appropriate calibration methods to compensate for these effects.

Q3: What is the difference between matrix-matched calibration and the standard addition method? When should I use each?

Both are powerful techniques to compensate for matrix effects, but they are applied differently.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analyte.[7] The goal is to make the standards experience the same matrix effects as the unknown samples.[8] This method is efficient for routine analysis of many samples from the same matrix type (e.g., multiple plasma or plant extract samples).[7] Its main prerequisite is the availability of a representative blank matrix.[9]

  • Standard Addition Method: This technique involves dividing an actual sample into several aliquots and "spiking" each with a different, known amount of the analyte standard.[8][10] The unspiked sample and the spiked samples are then analyzed, and the analyte concentration is determined by extrapolating a calibration curve back to zero response.[10] This method is highly accurate because it accounts for the specific matrix effects in each individual sample.[11] However, it is more labor-intensive, requiring at least two injections per sample, making it better suited for analyzing a smaller number of unique or complex samples.[6][11]

The choice between them depends on sample availability and throughput needs, as summarized below.

FeatureMatrix-Matched CalibrationStandard Addition Method
Principle Standards are prepared in a blank matrix extract.Known amounts of standard are added directly to the sample aliquots.[8]
Best For High-throughput analysis of many samples from a similar matrix.[7]Analysis of a few, unique, or highly complex samples.
Pros Efficient for large sample batches.Corrects for matrix effects specific to each individual sample.[11]
Cons Requires a representative analyte-free blank matrix.Labor-intensive; requires more sample volume and instrument time per sample.[12]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for this compound.

Possible CauseSuggested Remedy
Active Sites in the System Peak tailing is often caused by active sites in the injector liner or at the front of the GC column that interact with the analyte.[13] Solution: Replace the inlet liner with a new, deactivated one. If the problem persists, trim the first few centimeters (approx. 15 cm) from the front of the column to remove accumulated non-volatile residues.[14]
Column Overload Injecting too much sample can lead to broad, fronting peaks.[14] Solution: Dilute the sample or reduce the injection volume. If using splitless injection, ensure the liner volume is sufficient for the solvent expansion.[15]
Inappropriate Liner Using the wrong type of inlet liner can cause poor sample vaporization and peak distortion.[13] Solution: Ensure you are using a liner designed for your injection technique (e.g., a liner with glass wool can aid in vaporization but may also introduce activity if not properly deactivated).

Problem 2: Signal intensity is significantly enhanced in the sample compared to the solvent standard.

This is a clear indication of a matrix-induced enhancement effect. The workflow below provides a decision-making process for addressing this issue.

G Troubleshooting Workflow for Signal Enhancement start Observe Signal Enhancement q1 Is a representative blank matrix available? start->q1 sol1 Implement Matrix-Matched Calibration q1->sol1 Yes q2 Is sample throughput a major concern? q1->q2 No end_goal Achieve Accurate Quantification sol1->end_goal sol2 Use the Standard Addition Method sol2->end_goal q2->sol2 No sol3 Optimize Sample Cleanup (e.g., SPE, QuEChERS) q2->sol3 Yes sol3->q1 Re-evaluate

Caption: Decision tree for selecting a strategy to overcome matrix enhancement.

Problem 3: My results are still inaccurate even after implementing corrective measures.

If matrix-matched standards or standard addition do not fully resolve inaccuracies, the issue may lie in the sample preparation or derivatization steps.

G Investigating Root Causes of Inaccuracy start Inaccurate Results Persist check1 Review Sample Preparation start->check1 check2 Review Derivatization Protocol start->check2 check3 Verify Instrument Performance start->check3 sub1 Inconsistent extraction? Poor cleanup? check1->sub1 sub2 Incomplete reaction? Analyte degradation? check2->sub2 sub3 Leaks? Contamination? Detector sensitivity? check3->sub3

Caption: Logical diagram for troubleshooting persistent analytical inaccuracies.

Experimental Protocols

Protocol 1: Derivatization of Angelic Acid to this compound

Since angelic acid is a carboxylic acid, derivatization to its more volatile methyl ester form is necessary for robust GC-MS analysis.[16]

Reagents:

  • Methanol (anhydrous)

  • 2% Sulfuric Acid (H₂SO₄) in Methanol or Boron Trifluoride (BF₃) in Methanol (14%)

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Place the dried sample extract containing angelic acid into a reaction vial.

  • Add 1-2 mL of 2% methanolic H₂SO₄ or 14% BF₃-Methanol.[17]

  • Seal the vial tightly and heat at 60-100°C for 15-60 minutes. The optimal time and temperature should be determined empirically.[18]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Add 2 mL of hexane and vortex vigorously for 1 minute to extract the this compound into the organic layer.

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS injection.

Protocol 2: QuEChERS Sample Cleanup

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation method effective at removing many matrix interferences.[19]

Reagents:

  • Acetonitrile

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • QuEChERS dispersive SPE (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, and anhydrous magnesium sulfate).

Procedure:

  • Extraction: Homogenize 10-15 g of your sample with an equal volume of water (if solid) and add 10-15 mL of acetonitrile.[19]

  • Add the appropriate QuEChERS extraction salt packet.

  • Shake vigorously for 1 minute and centrifuge. The top layer is the acetonitrile extract.

  • Cleanup (dSPE): Transfer an aliquot (e.g., 1-8 mL) of the acetonitrile supernatant to a dSPE tube containing PSA, C18, and MgSO₄. The sorbents will remove sugars, fatty acids, and residual water.[19]

  • Vortex for 30 seconds and centrifuge.

  • The supernatant is the cleaned extract, which can be used for derivatization or directly injected if the analyte is already in ester form.

The general workflow for sample analysis incorporating these steps is outlined below.

G General GC-MS Workflow with Matrix Effect Mitigation cluster_0 Sample Preparation cluster_1 Calibration Strategy cluster_2 Instrumental Analysis sample Initial Sample cleanup Sample Cleanup (QuEChERS, SPE, LLE) sample->cleanup deriv Derivatization to Methyl Ester cleanup->deriv calib Spike with Standard (for Standard Addition) or Prepare Matrix-Matched Curve deriv->calib gcms GC-MS Analysis calib->gcms data Data Processing & Quantification gcms->data

Caption: Workflow from sample preparation to final analysis for this compound.

References

Technical Support Center: Method Development for Resolving Angelic and Tiglic Acid Methyl Esters by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Angelic and Tiglic acid methyl esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during method development and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Angelic and Tiglic acid methyl esters?

A1: The primary challenge lies in the fact that Angelic acid methyl ester (methyl (Z)-2-methylbut-2-enoate) and Tiglic acid methyl ester (methyl (E)-2-methylbut-2-enoate) are geometric isomers. These molecules have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the carbon-carbon double bond. This similarity in their physicochemical properties makes them difficult to separate using standard chromatographic techniques.[1][2]

Q2: What type of HPLC column is best suited for this separation?

A2: A reversed-phase C18 column is the most common and effective choice for separating non-polar to moderately polar compounds like Angelic and Tiglic acid methyl esters.[3][4] For enhanced selectivity between geometric isomers, consider columns with specific chemistries, such as phenyl-hexyl or PFP (pentafluorophenyl) phases, which can offer different interactions based on molecular shape.[5] Columns with high carbon loads and dense bonding can also improve shape selectivity.[1][6]

Q3: What mobile phase composition should I start with?

A3: A good starting point for a reversed-phase separation is a simple isocratic mobile phase consisting of acetonitrile and water.[7] A typical starting ratio could be in the range of 50:50 to 70:30 (acetonitrile:water).[3] Fine-tuning this ratio is a critical step in optimizing the resolution between the two isomers.

Q4: Is a gradient elution necessary for this separation?

A4: For separating only these two isomers, an isocratic method is often sufficient and preferred for its simplicity and robustness. However, if your sample contains other impurities with a wider range of polarities, a gradient elution might be necessary to achieve a good separation of all components in a reasonable runtime.[8]

Q5: What detection wavelength should be used for Angelic and Tiglic acid methyl esters?

A5: Since these esters lack a strong chromophore, detection should be performed at a low UV wavelength, typically around 205 nm, to detect the carbon-carbon double bond.[3][9]

Q6: Can Gas Chromatography (GC) be used to separate these isomers?

A6: Yes, Gas Chromatography is a very effective technique for separating volatile compounds like Angelic and Tiglic acid methyl esters.[6] GC often provides excellent resolution for geometric isomers, and various capillary columns with different polarities can be used.[10] The choice between HPLC and GC would depend on the available instrumentation, sample matrix, and the goals of the analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Angelic and Tiglic acid methyl ester peaks are co-eluting (not separating). What should I do?

A1: Co-elution is the most common problem when separating geometric isomers. Here’s a systematic approach to improve resolution:

  • Optimize the Mobile Phase:

    • Adjust the Acetonitrile/Water Ratio: Systematically vary the percentage of acetonitrile in the mobile phase. A small change can have a significant impact on selectivity. Try decreasing the acetonitrile percentage in small increments (e.g., 2-5%) to increase retention and potentially improve separation.[4]

    • Try a Different Organic Modifier: If you are using acetonitrile, try switching to methanol. Methanol and acetonitrile have different selectivities and may provide the necessary resolution.[3]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[9]

  • Change the Column: If mobile phase optimization is unsuccessful, your column may not have the required selectivity. Consider trying a C18 column from a different manufacturer (as packing materials can vary) or switching to a column with a different stationary phase chemistry, such as a phenyl or PFP column.[5]

Q2: The peaks for my isomers are broad. How can I improve the peak shape?

A2: Broad peaks can be caused by several factors:

  • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.[11]

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[12] If a different solvent is used, ensure it is weaker than the mobile phase to prevent peak distortion.

  • Column Contamination: The column may be contaminated with strongly retained substances from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try reducing the injection volume or the sample concentration.[9]

Q3: I am observing peak tailing. What are the likely causes and solutions?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Active Silanol Groups: Residual silanol groups on the silica support can interact with polar parts of the analytes. Adding a small amount of an acidic modifier, like 0.1% formic acid or phosphoric acid, to the mobile phase can suppress the ionization of these silanols and improve peak shape.[7]

  • Column Contamination: Contamination at the head of the column can also cause tailing. Consider using a guard column to protect the analytical column.[13] If the column is already contaminated, try back-flushing it (if the manufacturer's instructions permit).

Q4: My retention times are drifting from one injection to the next. Why is this happening?

A4: Drifting retention times indicate a lack of system stability.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injections. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase daily and ensure accurate measurements of the solvent components.[4]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.[9]

  • Pump Issues: Leaks or malfunctioning check valves in the pump can cause flow rate fluctuations, leading to unstable retention times.[12]

Data Presentation

The following tables summarize typical starting parameters and expected outcomes for the HPLC separation of Angelic and Tiglic acid methyl esters.

Table 1: HPLC Method Parameters

ParameterRecommended Setting
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 205 nm
Run Time 15 minutes

Table 2: Expected Chromatographic Results (Example)

CompoundRetention Time (min)Tailing FactorResolution (Rs)
This compound~ 8.5< 1.2> 1.5
Tiglic Acid Methyl Ester~ 9.2< 1.2> 1.5

Note: These values are illustrative. Actual retention times and resolution will depend on the specific column and HPLC system used.

Experimental Protocols

Protocol 1: Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and 10 mg of Tiglic acid methyl ester reference standards into separate 10 mL volumetric flasks.

  • Dissolution: Dissolve the standards in the mobile phase (Acetonitrile:Water 60:40) and dilute to the mark.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to a final concentration of approximately 0.1 mg/mL of each analyte in the mobile phase.

  • Sample Preparation: Dilute the sample containing Angelic and Tiglic acid methyl esters with the mobile phase to an appropriate concentration (within the calibration range).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting into the HPLC system to prevent clogging of the column and tubing.[4]

Protocol 2: HPLC Method Development Workflow

  • Initial Scoping Run:

    • Set up the HPLC system with a C18 column and the initial mobile phase conditions (e.g., Acetonitrile:Water 60:40) at a flow rate of 1.0 mL/min.

    • Inject the mixed standard solution and acquire the chromatogram.

    • Assess the initial separation. If the peaks are co-eluted or poorly resolved, proceed to the optimization steps.

  • Mobile Phase Optimization:

    • Systematically adjust the ratio of acetonitrile to water. For example, prepare mobile phases with 55:45, 65:35, and 70:30 ratios.

    • Inject the standard solution with each mobile phase composition and evaluate the resolution, retention times, and peak shapes.

    • If resolution is still not optimal, consider replacing acetonitrile with methanol and repeat the optimization process.

  • Flow Rate and Temperature Optimization:

    • Once a suitable mobile phase composition is identified, small adjustments to the flow rate (e.g., 0.8 mL/min or 1.2 mL/min) and column temperature (e.g., 25 °C or 35 °C) can be made to fine-tune the separation.[9]

  • Method Validation:

    • Once the desired separation is achieved, perform a basic method validation by assessing parameters like linearity, precision (repeatability), and accuracy to ensure the method is reliable for its intended purpose.

Visualizations

MethodDevelopmentWorkflow start Start: Define Separation Goal col_select Select Column (e.g., C18, Phenyl) start->col_select mob_phase Select Initial Mobile Phase (e.g., ACN:H2O 60:40) col_select->mob_phase inject_std Inject Standard Mixture mob_phase->inject_std eval_res Evaluate Resolution (Rs) inject_std->eval_res opt_mob_phase Optimize Mobile Phase (Adjust ACN/H2O ratio or switch to MeOH) eval_res->opt_mob_phase Co-elution or poor resolution res_ok Resolution OK? (Rs > 1.5) eval_res->res_ok Peaks are separated opt_mob_phase->inject_std change_col Change Column Chemistry opt_mob_phase->change_col No improvement opt_flow_temp Optimize Flow Rate & Temperature opt_flow_temp->inject_std res_ok->opt_flow_temp No, but close end End: Final Method res_ok->end Yes change_col->mob_phase

Caption: A workflow for HPLC method development to separate geometric isomers.

TroubleshootingPeakResolution cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem: Poor Peak Resolution (Rs < 1.5) cause1 Inadequate Mobile Phase Composition start->cause1 cause2 Suboptimal Flow Rate or Temperature start->cause2 cause3 Unsuitable Column Chemistry start->cause3 cause4 Extra-Column Volume start->cause4 sol1 Adjust Organic/Aqueous Ratio Switch Organic Modifier (ACN/MeOH) cause1->sol1 sol2 Decrease Flow Rate Adjust Column Temperature cause2->sol2 sol3 Try Different C18 Brand Switch to Phenyl or PFP Column cause3->sol3 sol4 Use Shorter/Narrower Tubing Check Connections cause4->sol4

Caption: Troubleshooting guide for poor peak resolution in HPLC.

References

Validation & Comparative

Stability Showdown: Tiglic Acid Methyl Ester Demonstrates Superior Thermodynamic Stability Over Angelic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the relative stability of geometric isomers is paramount for predicting reaction outcomes, optimizing purification processes, and ensuring the long-term stability of chemical entities. This guide provides a comparative analysis of the stability of angelic acid methyl ester and tiglic acid methyl ester, supported by experimental data.

This compound and tiglic acid methyl ester are geometric isomers, with this compound being the (Z)-isomer (cis) and tiglic acid methyl ester being the (E)-isomer (trans). Due to steric hindrance between the methyl and methoxycarbonyl groups in the cis configuration, this compound is thermodynamically less stable than the trans-isomer, tiglic acid methyl ester. This inherent instability leads to the facile isomerization of this compound to the more stable tiglic acid methyl ester, particularly under thermal or acidic conditions.

Quantitative Stability Comparison

Experimental data on the thermal equilibration of the two isomers provides a quantitative measure of their relative stabilities. When a mixture of the two esters is heated, a thermal equilibrium is established, favoring the more stable tiglic acid methyl ester.

ParameterThis compoundTiglic Acid Methyl EsterReference
Equilibrium Composition 7.25%90.16%[1][2]
Isomer Configuration (Z)-isomer (cis)(E)-isomer (trans)
Relative Stability Less StableMore Stable

Note: The percentages in the table represent the composition of the two isomers in a thermal equilibrium mixture, excluding any solvent.

From this equilibrium data, the equilibrium constant (Keq) for the isomerization of this compound to tiglic acid methyl ester can be calculated as approximately 12.4. This value indicates a significant thermodynamic preference for the formation of tiglic acid methyl ester.

Isomerization Dynamics

The conversion of the less stable this compound to the more stable tiglic acid methyl ester is a key chemical dynamic to consider in reactions and storage.

Isomerization Angelic_Ester This compound (cis-isomer, Less Stable) Tiglic_Ester Tiglic Acid Methyl Ester (trans-isomer, More Stable) Angelic_Ester->Tiglic_Ester Isomerization (Heat, Acid Catalyst) Tiglic_Ester->Angelic_Ester

Caption: Isomerization equilibrium between this compound and tiglic acid methyl ester.

Experimental Protocol: Monitoring Thermal Isomerization

The following protocol outlines a general procedure for experimentally determining the relative stability of this compound and tiglic acid methyl ester by monitoring their thermal isomerization.

Objective: To quantify the relative amounts of this compound and tiglic acid methyl ester in a sample over time when subjected to thermal stress, thereby determining the equilibrium composition.

Materials:

  • This compound (or a mixture of the two isomers)

  • Anhydrous, high-boiling point solvent (e.g., dioxane, toluene)

  • Internal standard for quantitative analysis (e.g., dodecane)

  • Heating apparatus with precise temperature control (e.g., oil bath, heating block)

  • Reaction vials with septa

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

  • Appropriate GC column for isomer separation (e.g., a polar capillary column)

Procedure:

  • Sample Preparation: Prepare a solution of this compound (or a mixture of the esters) in the chosen solvent at a known concentration. Add a known amount of the internal standard.

  • Initial Analysis (t=0): Immediately after preparation, analyze a sample of the solution by GC to determine the initial ratio of the two isomers.

  • Thermal Isomerization: Place the reaction vial in the heating apparatus set to a specific temperature (e.g., 125°C).

  • Time-Course Sampling: At regular intervals (e.g., every 15 minutes for the first hour, then hourly), withdraw a small aliquot of the reaction mixture.

  • GC Analysis: Analyze each aliquot by GC. The relative retention times will allow for the identification of this compound and tiglic acid methyl ester. The peak areas, normalized to the internal standard, will be used to quantify the concentration of each isomer at each time point.

  • Equilibrium Determination: Continue the experiment until the ratio of the two isomers remains constant over several consecutive time points, indicating that thermal equilibrium has been reached.

Data Analysis:

  • Plot the percentage of each isomer as a function of time.

  • From the equilibrium concentrations, calculate the equilibrium constant (Keq) for the isomerization reaction.

Expected Outcome: The concentration of this compound will decrease over time, while the concentration of tiglic acid methyl ester will increase until the equilibrium composition is reached, demonstrating the greater stability of the latter.

This experimental approach provides robust, quantitative data for comparing the stability of this compound and tiglic acid methyl ester, which is crucial for making informed decisions in research and development.

References

A Comparative Guide to the Validation of Analytical Methods for Angelic Acid Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of angelic acid methyl ester is critical for quality control, pharmacokinetic studies, and ensuring the therapeutic efficacy of plant-based medicines.[1] Angelic acid, a naturally occurring short-chain unsaturated carboxylic acid, and its esters are active components in various medicinal plants.[1] This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented, including supporting experimental data and detailed protocols, is intended to assist in the selection of the most suitable analytical method based on specific research needs.

Methodologies at a Glance: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their polarity.[2] It is well-suited for the analysis of a wide range of molecules, including those that are non-volatile or thermally labile.[2][3] In the context of this compound, which is already an ester, derivatization is typically not required for HPLC analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Since angelic acid is non-volatile, a derivatization step to convert it into its more volatile methyl ester is mandatory for GC-MS analysis.[1][3] This method offers excellent chromatographic separation and high sensitivity, with the mass spectrometer providing definitive identification of the analyte.[2][3]

Quantitative Performance Comparison

The selection of an analytical method often depends on its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound using HPLC and GC-MS. The data is compiled from studies on short-chain fatty acid methyl esters and serves as a reliable reference for what can be expected for this compound.

Validation ParameterHPLCGC-MS
Linearity (R²) > 0.99[1]> 0.99
Accuracy (% Recovery) 95 - 105%[1]95 - 105%
Precision (RSD%) < 3%[1]< 10%[1]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[1]Low femtomol range (on column)
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL[1]Low femtomol range (on column)

Experimental Workflows

The overall workflow for the quantification of this compound differs significantly between HPLC and GC-MS, primarily due to the derivatization step required for GC-MS.

cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Prep Sample Preparation (Extraction) HPLC_Analysis HPLC-UV/MS Analysis HPLC_Prep->HPLC_Analysis Direct Injection HPLC_Data Data Analysis HPLC_Analysis->HPLC_Data GC_Prep Sample Preparation (Extraction) GC_Deriv Derivatization (Esterification) GC_Prep->GC_Deriv GC_Analysis GC-MS Analysis GC_Deriv->GC_Analysis Injection of FAMEs GC_Data Data Analysis GC_Analysis->GC_Data Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

References

Comparative Analysis of the Biological Activities of Angelic Acid Methyl Ester and Tiglic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angelic acid and its geometric isomer, tiglic acid, are naturally occurring monocarboxylic unsaturated organic acids. Their methyl esters, angelic acid methyl ester and tiglic acid methyl ester, are the subject of increasing interest within the scientific community due to the diverse biological activities of their parent compounds and other related fatty acid methyl esters. Angelic acid is the cis isomer of 2-methyl-2-butenoic acid, while tiglic acid is the trans isomer. This stereochemical difference, although subtle, can lead to significant variations in their biological properties. This guide provides a comparative overview of the potential biological activities of this compound and tiglic acid methyl ester, drawing upon experimental data from their parent acids and structurally similar compounds.

Comparative Overview of Biological Activities

Direct comparative studies on the biological activities of this compound and tiglic acid methyl ester are limited. However, based on the known activities of angelic acid and tiglic acid, we can infer the potential therapeutic applications of their respective methyl esters. The process of esterification can modulate the lipophilicity and cell permeability of the parent acid, potentially influencing the overall biological effect.

Biological ActivityThis compound (Inferred)Tiglic Acid Methyl Ester (Inferred)
Anti-Cancer Potential to induce ferroptosis by targeting NRF2 degradation, inhibit cancer cell proliferation, and induce apoptosis.[1]Limited direct evidence, though some plant extracts with tiglic acid derivatives show anti-proliferative effects.[1]
Anti-Inflammatory Esters of angelic acid have traditional use for their anti-inflammatory properties, possibly acting via the NF-κB pathway.[1]Derivatives have demonstrated anti-inflammatory activity. May exert effects through agonism of the Free Fatty Acid Receptor 2 (FFA2).[1]
Metabolic Regulation Limited direct evidence.Potential agonist of FFA2, which is involved in appetite regulation through the upregulation of Peptide YY (PYY).[1]
Antimicrobial Essential oils containing angelic acid have shown activity against various bacteria and fungi.[1]Limited direct evidence.

Mechanisms of Action

The distinct biological activities of angelic acid and tiglic acid are attributed to their unique interactions with cellular signaling pathways.

Angelic Acid: Induction of Ferroptosis

Angelic acid has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, by promoting the degradation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][2] Under normal conditions, NRF2 is kept at low levels through KEAP1-mediated ubiquitination and subsequent proteasomal degradation.[1] Angelic acid is thought to enhance this degradation, leading to increased oxidative stress and lipid peroxidation, which are hallmarks of ferroptosis.[1][2]

angelic_acid_pathway cluster_0 Normal Conditions cluster_1 With Angelic Acid cluster_2 Cellular Effects NRF2_norm NRF2 KEAP1 KEAP1 NRF2_norm->KEAP1 Ubiquitination Proteasome_norm Proteasome KEAP1->Proteasome_norm Degradation Angelic_Acid Angelic Acid NRF2_aa NRF2 Angelic_Acid->NRF2_aa Promotes Proteasome_aa Proteasome NRF2_aa->Proteasome_aa Enhanced Degradation Oxidative_Stress Increased Oxidative Stress Proteasome_aa->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Figure 1: Proposed signaling pathway for angelic acid-induced ferroptosis.

Tiglic Acid: FFA2 Agonism

Tiglic acid acts as an agonist for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor.[1] Activation of FFA2 in enteroendocrine L-cells stimulates the secretion of Peptide YY (PYY), a hormone that plays a role in reducing appetite and regulating gut motility.[1]

tiglic_acid_pathway Tiglic_Acid Tiglic Acid FFA2 FFA2 Receptor (on Enteroendocrine L-cell) Tiglic_Acid->FFA2 Binds to G_Protein G-protein Activation FFA2->G_Protein Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade PYY_Secretion PYY Secretion Signaling_Cascade->PYY_Secretion Biological_Response Reduced Appetite & Regulated Gut Motility PYY_Secretion->Biological_Response

Figure 2: Proposed signaling pathway for tiglic acid's effect on PYY secretion via FFA2 agonism.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities discussed. Researchers should optimize these protocols for their specific experimental conditions.

Ferroptosis Induction Assay

This protocol is designed to determine if a compound induces ferroptosis in a cancer cell line.

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effect of the test compound.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to a vehicle-treated control.

2. Lipid Peroxidation Assay:

  • Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Procedure:

    • Treat cells with the test compound at a predetermined cytotoxic concentration.

    • Stain the cells with a lipid-peroxidation-sensitive fluorescent dye (e.g., C11-BODIPY 581/591).

    • Analyze the fluorescence by flow cytometry or fluorescence microscopy. An increase in the green fluorescence of C11-BODIPY indicates lipid peroxidation.

3. Western Blot for NRF2:

  • Objective: To assess the effect of the test compound on NRF2 protein levels.

  • Procedure:

    • Treat cells with the test compound for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against NRF2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

ferroptosis_workflow Start Start: Cancer Cell Culture Treat Treat with Test Compound Start->Treat MTT MTT Assay (Cell Viability) Treat->MTT Lipid_ROS Lipid Peroxidation Assay (e.g., C11-BODIPY) Treat->Lipid_ROS Western Western Blot (NRF2 Levels) Treat->Western Analyze Analyze Data MTT->Analyze Lipid_ROS->Analyze Western->Analyze Conclusion Conclusion: Ferroptosis Induction? Analyze->Conclusion ffa2_workflow Start Start: FFA2-expressing Cell Line Treat Treat with Test Compound Start->Treat Calcium Calcium Mobilization Assay (e.g., Fluo-4) Treat->Calcium IP_Assay Inositol Phosphate (IP) Accumulation Assay Treat->IP_Assay Analyze Analyze Data Calcium->Analyze IP_Assay->Analyze Conclusion Conclusion: FFA2 Agonism? Analyze->Conclusion

References

A Researcher's Guide to Assessing Angelic Acid Methyl Ester Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of Angelic Acid Methyl Ester in immunoassays. Due to a lack of publicly available cross-reactivity data for this specific compound, this document outlines the necessary experimental protocols and data presentation structures to enable researchers to conduct their own comparative analyses. The focus is on a competitive enzyme-linked immunosorbent assay (ELISA), a common and effective format for the quantitative analysis of small molecules.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the target antigen.[1][2] This can lead to inaccurate quantification, yielding falsely elevated results.[2] For a small molecule like this compound, it is crucial to determine the specificity of the antibody by testing it against structurally related compounds.

Angelic acid is a monocarboxylic unsaturated organic acid found in various plants of the Apiaceae family.[3] Its esters are known to be active components in herbal medicines.[4] Given its potential therapeutic applications, the development of specific immunoassays for accurate quantification is essential. A critical step in the validation of such an assay is the assessment of cross-reactivity with analogous compounds.

Potential Cross-Reactants for this compound

The primary candidates for cross-reactivity testing are molecules with a high degree of structural similarity to this compound ((Z)-2-methyl-2-butenoate). The most obvious potential cross-reactant is its geometric isomer, Tiglic Acid Methyl Ester. Other related small-chain unsaturated esters should also be considered.

Table 1: Potential Cross-Reactants for this compound Immunoassay

Compound NameStructureRationale for Testing
This compound CH₃CH=C(CH₃)COOCH₃ (Z-isomer) Target Analyte
Tiglic Acid Methyl EsterCH₃CH=C(CH₃)COOCH₃ (E-isomer)Geometric isomer, high probability of cross-reactivity.
Crotonic Acid Methyl EsterCH₃CH=CHCOOCH₃Similar unsaturated ester structure.
Senecioic Acid Methyl Ester(CH₃)₂C=CHCOOCH₃Isomeric with this compound.
Angelic AcidCH₃CH=C(CH₃)COOH (Z-isomer)The parent acid of the target analyte.
Tiglic AcidCH₃CH=C(CH₃)COOH (E-isomer)The parent acid of the primary cross-reactant.

Experimental Protocol: Competitive Inhibition ELISA

The following is a detailed protocol for a competitive ELISA designed to quantify a small molecule like this compound and assess the cross-reactivity of potential interfering compounds.[5][6][7]

Principle

This assay is based on the competition between the free analyte (this compound in the sample) and a fixed amount of a protein-conjugated form of the analyte (e.g., Angelic Acid-BSA) for binding to a limited amount of a specific antibody. The plate is coated with the analyte-protein conjugate. The sample containing the free analyte is pre-incubated with the antibody and then added to the coated plate. The more free analyte in the sample, the less antibody will be available to bind to the coated conjugate. The amount of bound antibody is then detected with an enzyme-labeled secondary antibody, and the resulting signal is inversely proportional to the concentration of the analyte in the sample.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • This compound standard

  • Potential cross-reactant compounds (see Table 1)

  • Specific primary antibody against this compound

  • Angelic Acid-BSA conjugate (for coating)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.5% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure
  • Coating:

    • Dilute the Angelic Acid-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.

    • Incubate for 1 hour at room temperature.

  • Incubation:

    • Wash the coated and blocked plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated standard/cross-reactant and antibody mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.

Data Analysis and Presentation

The data from the competitive ELISA should be analyzed to determine the half-maximal inhibitory concentration (IC50) for this compound and each potential cross-reactant. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The percentage of cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

The results should be summarized in a clear and concise table.

Table 2: Cross-Reactivity of this compound Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound[Insert experimental value]100
Tiglic Acid Methyl Ester[Insert experimental value][Calculate value]
Crotonic Acid Methyl Ester[Insert experimental value][Calculate value]
Senecioic Acid Methyl Ester[Insert experimental value][Calculate value]
Angelic Acid[Insert experimental value][Calculate value]
Tiglic Acid[Insert experimental value][Calculate value]

Visualizations

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_coating Plate Coating cluster_competition Competition Step cluster_detection Detection A 1. Coat Plate with Analyte-Protein Conjugate B 2. Wash and Block Unoccupied Sites A->B D 4. Add Mixture to Coated Plate B->D C 3. Pre-incubate Antibody with Sample (Free Analyte) C->D E 5. Add Enzyme-labeled Secondary Antibody D->E F 6. Add Substrate and Measure Signal E->F

Caption: Workflow for a competitive ELISA.

cross_reactivity cluster_target High Specificity cluster_cross_reactant Cross-Reactivity Antibody1 Antibody Analyte Angelic Acid Methyl Ester Analyte->Antibody1 Specific Binding Antibody2 Antibody CrossReactant Structurally Similar Compound CrossReactant->Antibody2 Non-specific Binding

Caption: Specific vs. cross-reactive binding.

By following this guide, researchers can systematically evaluate the cross-reactivity of this compound in their immunoassays, ensuring the development of a robust and specific analytical method. This foundational data is critical for the reliable application of the immunoassay in research and drug development settings.

References

Inter-laboratory Validation of Angelic Acid Methyl Ester Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Angelic Acid Methyl Ester. While direct inter-laboratory validation data for this specific compound is not extensively published, this document synthesizes established and validated methods for the analysis of similar short-chain unsaturated fatty acid methyl esters (FAMEs) and active components in herbal medicines. The guide is structured to assist researchers in selecting and implementing a robust analytical method, ensuring data quality and consistency across different laboratories.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Both methods are widely accepted for their accuracy and reliability in the analysis of organic acids and their esters.[1][2] The validation parameters presented are based on the International Council for Harmonisation (ICH) guidelines, covering aspects such as linearity, accuracy, precision, and sensitivity.[1][3]

Quantitative Data Summary

The performance of analytical methods is critical for reliable quantification. The following tables summarize typical validation parameters for GC-MS and HPLC-UV methods applicable to the analysis of this compound, based on data from analogous compounds.

Table 1: Comparison of Typical Method Validation Parameters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995[4]> 0.999[2][5]
Limit of Detection (LOD) 1–30 µg/L[6]0.1 - 0.5 µg/mL[2]
Limit of Quantification (LOQ) 0.003–0.72 µg/L (for FAMEs)[6]0.5 - 2.0 µg/mL[2]
Accuracy (Recovery) 86–120%95 - 105%[2]
Precision (RSD%) < 10%< 2%[2]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving inter-laboratory reproducibility. The following sections outline the methodologies for sample preparation and analysis using GC-MS and HPLC-UV.

Sample Preparation: Derivatization for GC-MS Analysis

For GC-MS analysis of Angelic Acid, a derivatization step to convert the acid to its more volatile methyl ester is necessary.[2] This is a common practice for the analysis of fatty acids.[7][8]

Acid-Catalyzed Methylation (BF₃-Methanol Method):

  • Sample Extraction: Extract the lipids from the matrix (e.g., plant material, biological fluid) using a suitable solvent such as a chloroform:methanol mixture.[9]

  • Esterification: To the extracted and dried lipid residue, add 2 mL of 14% boron trifluoride (BF₃) in methanol.[8][9]

  • Heating: Heat the mixture in a sealed vial at 70-100°C for 5-90 minutes.[9][10] The optimal time and temperature should be determined for Angelic Acid.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 2 mL of water. Vortex the mixture and allow the layers to separate.[9]

  • Collection: Carefully collect the upper hexane layer containing the this compound for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like FAMEs.[8]

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., Elite-2560, TR-FAME), is recommended for the separation of unsaturated FAME isomers.[7][11]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[12]

  • Injector Temperature: 250 °C.[13]

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 240°C. The specific ramp rates and hold times should be optimized for the separation of this compound from other matrix components.[10]

  • Detector:

    • FID Temperature: 280 °C.[13]

    • MS: Operated in positive electron impact (EI) mode with a scan range of m/z 45-450.[14] For enhanced sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.[4][6]

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is a versatile technique for the analysis of organic acids without the need for derivatization.[2]

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is suitable for the separation of Angelic Acid.[2]

  • Mobile Phase: An isocratic mobile phase of acidified water and acetonitrile. The exact ratio should be optimized for the best separation.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.[5]

  • Detector: UV detection at a wavelength of 205 nm.[5]

  • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Plant Material/Biological Fluid) Extraction Lipid Extraction Sample->Extraction Derivatization Methylation (BF3/MeOH) Extraction->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction Injection GC Injection FAME_Extraction->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (EI/SIM/MRM) Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (Plant Material/Biological Fluid) Extraction Extraction with Mobile Phase Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (205 nm) Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing

Caption: Workflow for HPLC-UV analysis of Angelic Acid.

References

Comparison of different synthesis routes for Angelic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of specific isomers of bioactive molecules is of paramount importance. Angelic acid methyl ester, a naturally occurring compound with potential applications in fragrance and medicinal chemistry, presents a synthetic challenge due to the thermodynamic stability of its trans-isomer, tiglic acid methyl ester. This guide provides a detailed comparison of different synthetic routes to obtain this compound, supported by experimental data to inform the selection of the most suitable method based on desired yield, purity, and operational considerations.

Comparison of Synthesis Routes

The synthesis of this compound can be approached through several distinct strategies. The two primary methods detailed here are the isomerization of the more stable tiglate ester and the direct esterification of angelic acid. A third, less common method involving nucleophilic substitution is also mentioned.

ParameterRoute 1: Isomerization of Methyl TiglateRoute 2: Direct Fischer Esterification of Angelic Acid
Starting Material Methyl TiglateAngelic Acid
Key Reagents p-Toluenesulfinic acid (catalyst)Methanol, Sulfuric Acid (catalyst)
Reaction Time ~15 minutes to reach equilibrium2 - 10 hours
Yield Equilibrium mixture: ~7.23% Methyl Angelate[1]. Yield of isolated product is dependent on purification efficiency.High (typically 90-95% for similar esterifications)[2].
Purity (after purification) Up to 94.94%[3].High, dependent on purification.
Advantages Utilizes the more readily available and stable tiglate isomer. The process can be run continuously with fractional distillation to isolate the desired product.A straightforward and well-established reaction. Can achieve high conversion to the desired ester.
Disadvantages The equilibrium strongly favors the starting material, requiring efficient separation to obtain the desired product.Requires the less stable angelic acid as a starting material. The reaction is reversible and requires conditions to drive it to completion.

Experimental Protocols

Route 1: Isomerization of Methyl Tiglate

This method relies on the acid-catalyzed isomerization of methyl tiglate to form an equilibrium mixture containing methyl angelate. The lower boiling point of methyl angelate (128-129°C) compared to methyl tiglate (138-139°C) allows for its separation by fractional distillation[1].

Materials:

  • Methyl tiglate

  • p-Toluenesulfinic acid

Procedure:

  • A mixture of methyl tiglate and a catalytic amount of p-toluenesulfinic acid (e.g., 1g of methyl tiglate and 10 mg of p-toluenesulfinic acid) is heated to 125°C for 15 minutes.[1]

  • This results in a thermal equilibrium mixture containing approximately 7.23% methyl angelate and 90.48% methyl tiglate.[1]

  • To isolate the methyl angelate, the reaction can be conducted in a continuous isomerization-distillation setup. A spinning band rectifying column is employed to continuously remove the lower-boiling methyl angelate from the reaction mixture, thereby shifting the equilibrium towards the product.[3]

  • The collected distillates are then subjected to further rectification to achieve a high purity of methyl angelate, reportedly up to 94.94%.[3]

Route 2: Direct Fischer Esterification of Angelic Acid

This classical method involves the reaction of angelic acid with methanol in the presence of a strong acid catalyst.

Materials:

  • Angelic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve angelic acid in a large excess of anhydrous methanol (e.g., 25 mL of methanol for 610 mg of angelic acid).[2]

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the solution.[2]

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-10 hours, monitoring the reaction progress by thin-layer chromatography.[2][4]

  • After the reaction is complete, remove the excess methanol under reduced pressure.

  • Extract the residue with ethyl acetate and wash the organic phase sequentially with a saturated solution of sodium bicarbonate and a saturated solution of sodium chloride.[2]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl angelate.[2]

  • Further purification can be achieved by distillation.

Alternative Route: Nucleophilic Substitution

A third, less detailed route for the synthesis of methyl angelate involves the reaction of a salt of angelic acid with an alkyl halide. Specifically, the reaction of potassium angelate with methyl iodide has been used to prepare methyl angelate. This method is often employed for small-scale synthesis and for confirming the identity of the ester. While a viable route, detailed experimental protocols with quantitative data on yield and purity were not prominently available in the surveyed literature.

Synthesis Route Workflow

The following diagram illustrates the logical flow of the two primary synthesis routes for obtaining pure this compound.

Synthesis_Routes cluster_0 Route 1: Isomerization cluster_1 Route 2: Direct Esterification Methyl Tiglate Methyl Tiglate Equilibrium Mixture Equilibrium Mixture Methyl Tiglate->Equilibrium Mixture p-Toluenesulfinic Acid, Heat (125°C) Pure Methyl Angelate_1 Pure Angelic Acid Methyl Ester Equilibrium Mixture->Pure Methyl Angelate_1 Fractional Distillation Angelic Acid Angelic Acid Crude Methyl Angelate Crude Methyl Angelate Angelic Acid->Crude Methyl Angelate Methanol, H2SO4, Reflux Pure Methyl Angelate_2 Pure Angelic Acid Methyl Ester Crude Methyl Angelate->Pure Methyl Angelate_2 Purification (Distillation)

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Isomers

The synthesis of this compound is fundamentally linked to its more stable isomer, tiglic acid methyl ester. The following diagram illustrates this relationship and the energetic favorability of the trans isomer.

Isomer_Relationship This compound (Z-isomer) This compound (Z-isomer) Tiglic Acid Methyl Ester (E-isomer) Tiglic Acid Methyl Ester (E-isomer) This compound (Z-isomer)->Tiglic Acid Methyl Ester (E-isomer) Isomerization (Thermodynamically Favored) Tiglic Acid Methyl Ester (E-isomer)->this compound (Z-isomer) Isomerization (Requires Energy Input)

Caption: Isomeric relationship between Angelic and Tiglic Acid Methyl Esters.

References

A Comparative Guide to the Purification of Angelic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angelic acid methyl ester, a volatile compound found in various essential oils, holds significant interest in the pharmaceutical and fragrance industries. Its purification, however, presents a notable challenge due to the frequent co-occurrence of its geometric isomer, methyl tiglate. The selection of an appropriate purification technique is paramount to obtaining high-purity methyl angelate for research and development applications. This guide provides an objective comparison of common purification methodologies, supported by available experimental data, to aid in the selection of the most suitable strategy.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of various techniques for the purification of this compound.

Purification TechniquePrinciple of SeparationTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation Difference in boiling points>95%[1][2]Moderate to HighScalable, cost-effective for large quantities.Potential for thermal isomerization of angelic acid to tiglic acid.[3][4]
Preparative HPLC Differential partitioning between a mobile and stationary phase>99%[5]Low to ModerateHigh resolution and purity, suitable for small-scale purification.Not easily scalable, higher cost per unit of product.
Crystallization Differences in solubility and crystal lattice energyHigh (purity can exceed 98%)[6]VariableCan yield very pure product, removes a wide range of impurities.Yield can be low, requires significant solubility differences between the target compound and impurities.
Experimental Protocols

Detailed methodologies for the key purification techniques are outlined below.

Fractional Distillation

Fractional distillation is a widely employed technique for the separation of this compound from its isomer, methyl tiglate, leveraging their difference in boiling points (Methyl Angelate: 128-129°C; Methyl Tiglate: 138-139°C).[2][7]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a heating mantle, a round-bottom flask, a fractionating column with a high number of theoretical plates (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. The system should be connected to a vacuum source to allow for distillation under reduced pressure, which helps to minimize the risk of thermal isomerization.[3]

  • Sample Preparation: The crude mixture containing this compound is charged into the round-bottom flask.

  • Distillation Process:

    • Begin heating the mixture gently under reduced pressure.

    • Monitor the temperature at the distillation head.

    • The fraction containing the lower-boiling methyl angelate will distill first.

    • Collect the distillate in the receiving flask while maintaining a steady distillation rate.

  • Purity Analysis: The purity of the collected fractions should be assessed using Gas Chromatography (GC) to determine the ratio of methyl angelate to methyl tiglate and other impurities.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers a high-resolution method for isolating this compound, particularly for achieving very high purity on a smaller scale.

Experimental Protocol:

  • System Preparation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, is prepared and degassed. The specific gradient or isocratic conditions will need to be optimized based on analytical scale separations.

    • System Equilibration: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: The crude this compound is dissolved in a minimal amount of a solvent compatible with the mobile phase. The sample should be filtered through a 0.45 µm filter to remove any particulate matter.

  • Injection and Fraction Collection:

    • An appropriate volume of the prepared sample is injected onto the column.

    • The elution of compounds is monitored using a UV detector.

    • Fractions corresponding to the peak of this compound are collected.

  • Post-Purification: The collected fractions are combined, and the solvent is removed, typically by rotary evaporation, to yield the purified methyl angelate.

  • Purity Analysis: The purity of the final product is confirmed using analytical HPLC or GC-MS.

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds. While this compound is a liquid at room temperature, crystallization can be employed if it is first converted to a solid derivative or if low-temperature crystallization is utilized.

Experimental Protocol (Low-Temperature Crystallization):

  • Solvent Selection: A suitable solvent is chosen in which the this compound has high solubility at a higher temperature and low solubility at a lower temperature. The impurities should ideally remain soluble at the lower temperature.

  • Dissolution: The crude ester is dissolved in a minimal amount of the selected solvent, with gentle heating if necessary.

  • Cooling and Crystallization: The solution is slowly cooled to induce crystallization. This can be achieved by placing the container in an ice bath or a freezer.

  • Isolation: The crystals are isolated from the mother liquor by vacuum filtration, using a pre-cooled funnel to prevent the crystals from redissolving.

  • Washing and Drying: The collected crystals are washed with a small amount of the cold solvent to remove any adhering impurities and then dried under vacuum.

  • Purity Analysis: The purity of the crystals is determined by an appropriate analytical method such as GC or HPLC.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the purification processes.

cluster_input Starting Material cluster_purification Purification Techniques cluster_output Final Product & Analysis Crude_Ester Crude Angelic Acid Methyl Ester Mixture Distillation Fractional Distillation Crude_Ester->Distillation HPLC Preparative HPLC Crude_Ester->HPLC Crystallization Crystallization Crude_Ester->Crystallization Pure_Ester Purified Angelic Acid Methyl Ester Distillation->Pure_Ester HPLC->Pure_Ester Crystallization->Pure_Ester Analysis Purity Analysis (GC/HPLC) Pure_Ester->Analysis

Caption: General workflow for the purification of this compound.

cluster_distillation Fractional Distillation Workflow cluster_analysis Quality Control Start Crude Ester Mixture Heat Heating under Reduced Pressure Start->Heat Vaporization Vaporization of Lower Boiling Point Ester Heat->Vaporization Condensation Condensation in Fractionating Column Vaporization->Condensation Collection Collection of Purified Methyl Angelate Condensation->Collection GC_Analysis GC Analysis Collection->GC_Analysis

References

Safety Operating Guide

Proper Disposal of Angelic Acid Methyl Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of angelic acid methyl ester (also known as methyl angelate), ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a flammable liquid and requires careful handling to mitigate risks.[1] Adherence to the following protocols will help maintain a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.[2] Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools when handling containers of this substance. All equipment used in the disposal process should be properly grounded to prevent static discharge.[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It must be sent to an approved waste disposal facility.

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container.[2] The container should be clearly labeled as "Hazardous Waste: this compound" and should also indicate its flammable nature.

    • Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.[2]

    • The storage area should be away from incompatible materials and ignition sources.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste container.

    • Provide the full chemical name and any other required information to the disposal service.

  • Spill Cleanup:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[2]

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as vermiculite, sand, or earth.

    • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Important Note: Under no circumstances should this compound be disposed of down the drain or in regular trash. This can lead to environmental contamination and create a fire or explosion hazard in the plumbing system.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 5953-76-4
Molecular Formula C₆H₁₀O₂
Boiling Point 130 °C
Flash Point 35 °C
UN Number UN3272[3]
Transport Hazard Class 3 (Flammable Liquid)[3]
Packing Group III[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Angelic Acid Methyl Ester Waste? is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, compatible container. is_spill->collect_waste No spill_cleanup Follow spill cleanup procedure. is_spill->spill_cleanup Yes store_waste Store in a designated flammable waste area. collect_waste->store_waste spill_cleanup->store_waste contact_ehs Contact EHS or licensed waste disposal contractor. store_waste->contact_ehs end_disposal End: Waste properly disposed. contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Angelic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Angelic Acid Methyl Ester (CAS No. 5953-76-4), a flammable liquid and vapor requiring careful management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor.[1] It is crucial to handle this chemical in a well-ventilated area and away from heat, sparks, open flames, and other ignition sources.[1] Proper personal protective equipment is the first line of defense against exposure.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye Protection Wear safety glasses with side-shields or chemical goggles.[2]To prevent eye contact with splashes or vapors.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.To prevent skin contact.
Skin and Body Protection Wear a lab coat, and consider an apron and additional protective clothing for larger quantities.To protect skin from accidental splashes.
Respiratory Protection Not normally required with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator.To prevent inhalation of potentially harmful vapors.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3][4]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[1] Use non-sparking tools when handling.[3][4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Avoid Contact: Take measures to avoid contact with skin and eyes and to prevent inhalation of vapors.[3][4]

Storage Procedures:

  • Container: Keep the container tightly closed when not in use.[2][3][4]

  • Location: Store in a cool, dry, and well-ventilated place.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][5]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is essential for a safe laboratory environment.

First-Aid Measures:

Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]
Skin Contact Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[5][6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]

Spill Response:

In the event of a spill, follow this workflow:

Spill_Response_Workflow Chemical Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size, Hazards) evacuate->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Requires specialized team) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe emergency_services Contact Emergency Services large_spill->emergency_services contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Use non-sparking tools) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report end Response Complete report->end

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][4] Waste should be placed in a suitable, labeled container for disposal by a licensed waste disposal company.[6] Do not dispose of down the drain.

Physical and Chemical Properties

Property Value
CAS Number 5953-76-4[7]
Molecular Formula C₆H₁₀O₂[7]
Molecular Weight 114.14 g/mol [7]
Appearance Colorless to light yellow liquid[1]
Boiling Point 130 °C
Density 0.95 g/cm³

This guide is intended to provide essential safety and logistical information. Always refer to the full Safety Data Sheet (SDS) for this compound before handling the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.